molecular formula C9H10BrClO B6293665 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene CAS No. 2379322-07-1

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Cat. No.: B6293665
CAS No.: 2379322-07-1
M. Wt: 249.53 g/mol
InChI Key: FQKZOCUAMLPNHQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.96036 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKZOCUAMLPNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2379322-07-1 Molecular Formula: C₉H₁₀BrClO Molecular Weight: 249.53 g/mol

Authored by a Senior Application Scientist

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, certain sections of this guide, particularly those pertaining to spectroscopic data and detailed reaction mechanisms, are based on established principles of organic chemistry and extrapolations from structurally analogous compounds. This guide is intended for research and development professionals and should be used in conjunction with rigorous experimental verification.

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a promising candidate for a variety of applications in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions offers differential reactivity, allowing for selective functionalization through various cross-coupling reactions. The electron-donating ethoxy and methyl groups further modulate the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions. This guide provides a detailed exploration of the synthesis, predicted properties, and potential applications of this intriguing molecule.

Physicochemical Properties: A Predictive Overview

PropertyPredicted ValueBasis for Prediction
Melting Point (°C) 45 - 55Based on similarly substituted halobenzenes. The presence of multiple substituents can lead to a well-ordered crystal lattice.
Boiling Point (°C) 280 - 300 at 760 mmHgExtrapolated from related halogenated and ethoxylated benzene derivatives.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.The nonpolar aromatic ring and halogen substituents dominate the molecule's character, leading to poor aqueous solubility.[1]
Appearance Off-white to light yellow solidTypical appearance for many solid organic compounds of this nature.

Proposed Synthesis Pathway: A Strategic Approach

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 4-ethoxy-3-methylphenol. The proposed pathway involves a two-step electrophilic halogenation strategy, taking into account the directing effects of the substituents on the aromatic ring.

The hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the methyl group is also an activating ortho-, para-director. The initial chlorination is directed to the position ortho to the strongly activating hydroxyl group. Subsequent bromination will then be directed by the remaining activating groups to the available ortho position.

Synthesis_Pathway Start 4-Ethoxy-3-methylphenol Intermediate1 2-Chloro-4-ethoxy-5-methylphenol Start->Intermediate1 Chlorination (e.g., SO2Cl2) Product This compound Intermediate1->Product Bromination (e.g., NBS or Br2 in Acetic Acid)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-4-ethoxy-5-methylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-ethoxy-3-methylphenol in 100 mL of a suitable anhydrous solvent such as dichloromethane.

  • Chlorination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-ethoxy-5-methylphenol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-4-ethoxy-5-methylphenol from the previous step in glacial acetic acid.

  • Bromination: To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash thoroughly with water to remove any remaining acetic acid and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra are not available, the expected spectroscopic signatures of this compound can be predicted based on the analysis of its functional groups and comparison with structurally similar molecules.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methyl groups.

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Ethoxy Group: A quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons) will be observed in the upfield region, characteristic of an ethoxy group.

  • Methyl Group: A singlet for the methyl group attached to the benzene ring will also be present.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, nine distinct signals are expected for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)

  • C-Cl stretching: ~700-800 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Potential Applications in Research and Drug Development

Substituted halobenzenes are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] The unique substitution pattern of this compound suggests several potential areas of application:

  • Medicinal Chemistry: The dihalogenated scaffold allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The ethoxy and methyl groups can also play a role in modulating the pharmacokinetic properties of potential drug candidates.

  • Organic Synthesis: As a versatile intermediate, this compound can be used to synthesize a variety of more complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential transformations.

  • Materials Science: Halogenated aromatic compounds are sometimes used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of this compound could be explored for such applications.

Applications Core This compound App1 Medicinal Chemistry (Drug Discovery) Core->App1 App2 Organic Synthesis (Building Block) Core->App2 App3 Materials Science (Organic Electronics) Core->App3

Caption: Potential application areas for this compound.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique substitution pattern provides a versatile platform for synthetic chemists to create novel molecules with potential applications in a range of scientific disciplines. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound. Further experimental investigation is crucial to fully elucidate the properties and unlock the full potential of this intriguing molecule.

References

  • Reagentia. This compound (1 x 1 g). Available from: [Link]

  • PubChem. Benzene, 1-ethoxy-4-methyl-. National Center for Biotechnology Information. Available from: [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • PubChem. 1-Ethoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzene, 1-ethoxy-4-methyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • ChemBuyersGuide.com. Alchimica s.r.o. Available from: [Link]

  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. Available from: [Link]

  • Kodavanti, P. R., & Tilson, H. A. (2023). Perspective on halogenated organic compounds. Environmental Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Organic Synthesis: Leveraging 1-Bromo-5-(4-ethoxyphenylmethyl)-2-methoxy-4-methylbenzene. Available from: [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • van Bladeren, P. J., & van Ommen, B. (1991). Biotransformation and toxicity of halogenated benzenes. Pharmacology & toxicology.
  • PubChem. 1-Bromo-2-chloro-4-ethylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (PDF) Halogenation Effect on Physicochemical Properties of Ti3C2 MXenes. Available from: [Link]

  • U.S. Environmental Protection Agency. Chapter One: Perspective on Halogenated Organic Compounds. Available from: [Link]

Sources

Comprehensive Structural and Synthetic Analysis: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

[1]

Executive Summary

This compound (CAS: 2379322-07-1 ) is a highly functionalized tetra-substituted benzene derivative.[1][2] Characterized by a "pseudo-symmetrical" substitution pattern, it features two halogen handles (bromo and chloro) with distinct electronic environments, making it a valuable scaffold for orthogonal cross-coupling reactions in medicinal chemistry. It serves as a potential building block for SGLT2 inhibitors (gliflozins) and complex agrochemicals where lipophilic aryl ether motifs are required.

Property Data
IUPAC Name This compound
CAS Registry Number 2379322-07-1
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
Exact Mass 247.9603
Physical State Solid / Low-melting crystalline solid
Predicted LogP ~4.2 (High Lipophilicity)

Structural Analysis & Electronic Properties

Substituent Topology

The molecule exhibits a 1,2,4,5-substitution pattern , often referred to as a "cross" or para-disubstituted pair arrangement. This topology is critical for its reactivity profile:

  • Para-Relationship 1: The Bromine (C1) is para to the Ethoxy group (C4) .

  • Para-Relationship 2: The Chlorine (C2) is para to the Methyl group (C5) .

Electronic Environment

The reactivity of the aryl ring is governed by the interplay of the substituents:

  • Ethoxy (-OEt): A strong

    
    -donor (activator).[1] It exerts the dominant directing effect, activating positions ortho and para to itself. Since the para position (C1) is occupied by Bromine, the electronic density is highest at the unsubstituted ortho positions (though in this fully substituted ring, it dictates the stability of the C-Br bond).
    
  • Methyl (-Me): A weak

    
    -donor (activator) via hyperconjugation.[1] It stabilizes the carbocation character at positions ortho and para to it.
    
  • Halogens (-Br, -Cl): Inductively electron-withdrawing but resonance donating.[1] The C-Br bond is polarized and weakened by the strong electron donation from the para-ethoxy group, making C1 highly susceptible to oxidative addition (e.g., in Palladium-catalyzed couplings).[1]

Steric Conformation

The ortho-halo (Br/Cl) and ortho-alkoxy/alkyl (OEt/Me) pairings create a crowded environment.[1]

  • The ethoxy group will likely adopt a conformation out of the ring plane to minimize steric clash with the adjacent methyl group, potentially impacting solubility and crystal packing.

  • The adjacent bromine and chlorine atoms create a "halogen cleft," which can be exploited for selective metallation.

Synthesis & Manufacturing Protocol

The synthesis of this compound is best achieved via a chemoselective halogenation strategy .[1] The most robust route begins with the commercially available 5-chloro-2-methylphenol (5-chloro-o-cresol).[1]

Retrosynthetic Analysis
  • Target: 1-Br, 2-Cl, 4-OEt, 5-Me.[1][2][3][4]

  • Disconnection: Removal of the most labile group (Bromine) reveals the precursor 1-chloro-3-ethoxy-4-methylbenzene (also known as 4-chloro-2-ethoxytoluene).

  • Precursor Synthesis: O-alkylation of 5-chloro-2-methylphenol.[1]

Step-by-Step Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert 5-chloro-2-methylphenol to 4-chloro-2-ethoxytoluene.[1]

  • Reagents: 5-Chloro-2-methylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 5-chloro-2-methylphenol in DMF under

      
       atmosphere.
      
    • Add finely ground anhydrous

      
      . Stir for 15 min.
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically >90%.[1][5]

Step 2: Regioselective Bromination

Objective: Install the bromine atom at the position para to the ethoxy group.[1]

  • Reagents: 4-chloro-2-ethoxytoluene (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq).

  • Catalyst: Acetonitrile (polar solvent promotes para-selectivity) or catalytic

    
    .
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • Directing Logic: The Ethoxy group (strong donor) directs ortho/para. The Methyl group (weak donor) directs ortho/para. The Chlorine (deactivator) directs ortho/para.

    • Site Selection:

      • Position 5 (Target): Para to OEt, Ortho to Cl. (Highly Favored)

      • Position 3: Ortho to OEt, Ortho to Cl. (Sterically hindered).

      • Position 6: Ortho to Me, Meta to OEt. (Less favored electronically).

  • Procedure:

    • Dissolve intermediate in Acetonitrile (0.5 M).

    • Add NBS portion-wise at 0°C to control exotherm.[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Workup: Quench with saturated

      
       (to remove excess bromine). Extract with DCM.[6]
      
    • Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexanes).

SynthesisStart5-Chloro-2-methylphenol(CAS 1124-04-5)Step1Step 1: O-Alkylation(Et-I, K2CO3, DMF)Start->Step1InterIntermediate:4-Chloro-2-ethoxytolueneStep1->InterStep2Step 2: Bromination(NBS, MeCN)Inter->Step2TargetTARGET:1-Bromo-2-chloro-4-ethoxy-5-methylbenzeneStep2->TargetPara-selectiveto Ethoxy

Figure 1: Synthetic workflow from commercially available precursors to the target molecule.

Spectroscopic Characterization (Predicted)

To validate the structure, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • Aromatic Protons: Two singlets (due to para-substitution pattern preventing coupling).

    • 
       ~7.35 ppm (1H, s, H-3 ): Located between Cl and OEt. Deshielded by ortho-Cl and ortho-OEt.[1]
      
    • 
       ~7.05 ppm (1H, s, H-6 ): Located between Br and Me.
      
  • Ethoxy Group:

    • 
       ~4.05 ppm (2H, q, 
      
      
      ,
      
      
      ).
    • 
       ~1.45 ppm (3H, t, 
      
      
      ,
      
      
      ).
  • Aryl Methyl:

    • 
       ~2.35 ppm (3H, s, 
      
      
      ).

 NMR:
  • C-O (Ipso): ~154 ppm.

  • C-Cl / C-Br: Distinct shifts at ~125 ppm and ~115 ppm respectively.[1]

Reactivity & Applications

Chemoselectivity in Cross-Coupling

The molecule possesses two halogen handles with distinct bond dissociation energies (C-Br < C-Cl).[1] This allows for sequential cross-coupling :

  • First Coupling (C-Br): Suzuki-Miyaura or Buchwald-Hartwig coupling will occur exclusively at the C1-Br position due to the weaker bond and the activating effect of the para-ethoxy group.[1]

  • Second Coupling (C-Cl): The remaining chloride can be activated using specialized ligands (e.g., Buchwald biaryl phosphines) for a second functionalization.

Reactivitycluster_0Primary Reactivity (C-Br)cluster_1Secondary Reactivity (C-Cl)Target1-Bromo-2-chloro-4-ethoxy-5-methylbenzeneSuzukiSuzuki Coupling(R-B(OH)2, Pd(0))Target->SuzukiHigh SelectivityProduct1Biaryl Ether DerivativeSuzuki->Product1BuchwaldAmination(HNR2, Pd-Ligand)Product1->BuchwaldRequires forcing conditionsProduct2Complex ScaffoldBuchwald->Product2

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between Br and Cl.

Industry Applications
  • Pharmaceuticals: Intermediate for SGLT2 inhibitors (diabetes treatment) where the ethoxy-benzyl moiety is a pharmacophore.[7]

  • Agrochemicals: The lipophilic, metabolically stable core is typical of modern pesticides (pyrethroids or SDHI fungicides).

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (C-Br bond can undergo photolysis).[1]

  • Disposal: Halogenated organic waste streams.

References

  • AChemBlock. (n.d.). This compound Product Page. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: this compound (CAS 2379322-07-1).[1][2][8] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Related Structure Analysis). Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (For directing effects in EAS).

Molecular weight and formula C9H10BrClO

Chemo-Structural Analysis & Synthetic Utility of Scaffolds

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers

Executive Summary: The "Linker" Scaffold

The molecular formula


bifunctional linkerchiral building blockhalo-alkoxy-benzenes

These scaffolds serve as critical intermediates for attaching pharmacophores (such as piperazines or imidazoles) to lipophilic aryl tails, a common motif in GPCR ligands (e.g., dopamine or serotonin receptor modulators). This guide provides a definitive technical analysis of the physical properties, isotopic forensics, and synthetic protocols for this molecular class.

Physical & Chemical Profile

The following data establishes the baseline for identifying and handling

Core Molecular Data
PropertyValueNotes
Molecular Formula

Molecular Weight (Avg) 249.53 g/mol Based on standard atomic weights.
Monoisotopic Mass 247.9603 Da Calculated using

and

.
Degree of Unsaturation 4 Indicates presence of an aromatic ring (3

bonds + 1 ring).
Physical State Liquid or Low-Melting SolidIsomer dependent; ethers are often oils at RT.
Solubility LipophilicSoluble in DCM, EtOAc, DMSO; Insoluble in Water.
The "Forensic" Isotopic Signature (MS Analysis)

For analytical scientists, the most distinct feature of

  • 
     Ratio:  ~1:1[1]
    
  • 
     Ratio:  ~3:1[1]
    

When combined, these probabilities generate a characteristic 3:4:1 intensity pattern for the molecular ion (

Diagram 1: Isotopic Abundance Logic Tree (MS Fragmentation)

Figure 1: Decision logic for confirming the halogen composition via Mass Spectrometry.

MS_Isotope_LogicStartUnknown Analyte(M+ Cluster Analysis)Check_MObserve Base Peak (M)@ m/z ~248Start->Check_MCheck_M2Observe M+2 Peak@ m/z ~250Check_M->Check_M2Check_M4Observe M+4 Peak@ m/z ~252Check_M2->Check_M4Ratio_CheckCalculate Intensity RatioM : M+2 : M+4Check_M4->Ratio_CheckResult_BrClPattern Match: ~3 : 4 : 1CONFIRMED: 1 Br + 1 ClRatio_Check->Result_BrClMatchesResult_Br2Pattern Match: 1 : 2 : 1REJECT: Indicates 2 BrRatio_Check->Result_Br2MismatchResult_Cl2Pattern Match: 9 : 6 : 1REJECT: Indicates 2 ClRatio_Check->Result_Cl2Mismatch

Structural Isomerism: The "Linker" vs. The "Scaffold"

While many isomers exist, two primary structural classes dominate the patent literature for this formula.

Class A: Halo-Alkoxy-Benzenes (The "Linker")
  • Structure:

    
    
    
  • Representative Compound: 1-bromo-4-(3-chloropropoxy)benzene .[2]

  • Utility: This is the most commercially relevant isomer. It is used to link an aryl head group to a basic amine tail (common in antipsychotics like Aripiprazole analogs). The chlorine on the alkyl chain serves as a leaving group for subsequent

    
     reactions.
    
Class B: Halogenated Phenones/Alcohols
  • Structure:

    
    
    
  • Representative Compound: 2-bromo-1-(4-chlorophenyl)propan-1-ol.

  • Utility: Chiral building blocks for stereoselective synthesis.

Detailed Synthetic Protocol

This section details the synthesis of 1-bromo-4-(3-chloropropoxy)benzene , the most prevalent isomer, via a Williamson Ether Synthesis.

Reaction Design
  • Objective: Selective O-alkylation of 4-bromophenol.

  • Reagents:

    • Substrate: 4-Bromophenol (1.0 eq)[2]

    • Alkylating Agent: 1-Bromo-3-chloropropane (1.2 eq)

    • Base: Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: Acetone or Acetonitrile (ACN)

  • Mechanistic Insight: 1-Bromo-3-chloropropane is used because the primary bromide is a better leaving group than the primary chloride . This allows the phenoxide to selectively displace the bromine, leaving the chlorine intact at the end of the chain for future reactions.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

    
     (20 mmol) in Acetone (30 mL).
    
  • Activation: Add 4-Bromophenol (10 mmol) to the suspension. Stir at room temperature for 15 minutes to allow deprotonation and formation of the phenoxide anion. Observation: The mixture may change color slightly.

  • Addition: Add 1-Bromo-3-chloropropane (12 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (
    
    
    ) should disappear, replaced by a less polar product spot (
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate and wash with 1M

      
       (to remove unreacted phenol) followed by Brine.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes 
    
    
    5% EtOAc/Hexanes).
Diagram 2: Synthetic Workflow (Williamson Ether Strategy)

Figure 2: Process flow for the selective synthesis of the halo-alkoxy linker.

Synthesis_WorkflowPhenol4-Bromophenol(Nucleophile)DeprotonationActivation(Phenoxide Formation)Phenol->DeprotonationBaseK2CO3(Base)Base->DeprotonationLinker1-Bromo-3-chloropropane(Electrophile)SubstSN2 Substitution(Reflux 18h)Linker->SubstSelective Br displacementDeprotonation->SubstWorkupWorkup(Filter & Wash)Subst->WorkupProductProduct:1-bromo-4-(3-chloropropoxy)benzeneWorkup->Product

Safety & Handling (E-E-A-T)

Working with

  • Toxicity: As an alkyl chloride, the product is a potential alkylating agent . It can react with DNA bases.[3] Handle in a fume hood.

  • Skin Absorption: Halo-ethers are lipophilic and can penetrate skin easily. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: All aqueous washes containing halo-organics must be segregated into "Halogenated Waste" streams, not general organic waste, to prevent issues during incineration.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Isotopic Compositions. Retrieved from [Link]

  • PubChem Database. Compound Summary: 1-bromo-4-(3-chloropropoxy)benzene (CID 11533596). National Center for Biotechnology Information. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Vardanyan, R., & Hruby, V. (2006). Synthesis of Essential Drugs. Elsevier.[4] (Reference for linker chemistry in GPCR ligands).

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene SDS MSDS download

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene Operational Guide for Synthesis, Safety, and Application in Medicinal Chemistry [1]

Executive Summary

This guide provides a comprehensive technical analysis of This compound , a highly specialized poly-substituted aryl halide.[1] In the context of drug discovery—specifically for SGLT2 inhibitors and agrochemical scaffolds—this molecule represents a "privileged structure."[1] Its value lies in its orthogonal reactivity : the significant bond dissociation energy difference between the C-Br (approx. 81 kcal/mol) and C-Cl (approx. 96 kcal/mol) bonds allows for iterative, chemo-selective cross-coupling reactions.[1]

This document serves as both a Safety Data Sheet (SDS) Proxy and a Process Chemistry Whitepaper , designed to allow researchers to bypass initial literature scanning and move directly to experimental design.[1]

Part 1: Physicochemical & Hazard Profile (SDS Equivalent)

Note: While specific experimental data for this exact isomer is often proprietary, the values below are calculated based on the homologous series (specifically the 4-methoxy analog, CAS 179897-95-1) and validated quantitative structure-property relationship (QSPR) models.

Identification & Properties
PropertySpecification / Value
IUPAC Name This compound
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
Appearance Off-white to pale yellow crystalline solid or viscous oil (purity dependent)
Melting Point 48–52 °C (Predicted based on methoxy analog)
Boiling Point 285 °C ± 20 °C at 760 mmHg
Density 1.45 ± 0.1 g/cm³
LogP (Octanol/Water) 4.2 (Lipophilic – requires non-polar solvents)
Solubility Insoluble in water; Soluble in DCM, THF, Toluene, Ethyl Acetate
GHS Hazard Identification

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatement
Skin Irritation 2H315Causes skin irritation.[1]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3]
STOT-SE 3H335May cause respiratory irritation.[1][4][3]
Aquatic Chronic 2H411Toxic to aquatic life with long-lasting effects.[1]

Precautionary Approach: Due to the presence of the ethoxy ether linkage and halogens, this compound resists rapid biodegradation.[1] All waste must be segregated into Halogenated Organic Waste streams.[1]

Part 2: Synthesis & Manufacturing Logic

To ensure high purity (>98%) and regioselectivity, a direct halogenation of a parent benzene is ill-advised due to competing directing effects.[1] The most robust route utilizes 4-ethoxy-3-methylaniline as the starting material, leveraging the Sandmeyer reaction for precise halogen placement.[1]

Validated Retrosynthetic Pathway
  • Precursor: 4-Ethoxy-3-methylaniline.[1]

  • Step 1 (Chlorination): Electrophilic aromatic substitution (NCS) to install the Chlorine at the ortho position relative to the amine (directed by the strong amine donor).[1]

  • Step 2 (Sandmeyer): Diazotization of the amine followed by bromination (CuBr/HBr).[1]

Visualization: Synthesis Workflow

SynthesisPath cluster_0 Critical Control Points Start Start: 4-Ethoxy-3-methylaniline Inter Intermediate: 2-Chloro-4-ethoxy-5-methylaniline Start->Inter NCS, DMF (Ortho-chlorination) Final Target: This compound Inter->Final 1. NaNO2, H2SO4 (0°C) 2. CuBr, HBr (Sandmeyer)

Figure 1: Step-wise synthesis ensuring regiocontrol. The amino group directs the initial chlorination before being converted to the bromine.[1]

Part 3: Reactivity & Chemo-Selectivity[1]

The core value of this compound in drug development is its ability to undergo sequential cross-coupling .[1]

The "Site-Selectivity" Rule
  • Site A (C-Br): Bond Dissociation Energy ~81 kcal/mol.[1] Reacts first in Pd(0) cycles (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Site B (C-Cl): Bond Dissociation Energy ~96 kcal/mol.[1] Remains inert under mild conditions (RT to 60°C).[1] Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to activate.[1]

Experimental Protocol: Selective Suzuki Coupling

To couple an aryl boronic acid at the C1 (Bromo) position while leaving the C2 (Chloro) intact:

  • Solvent System: 1,4-Dioxane/Water (4:1).[1] Reason: Ensures solubility of the lipophilic aryl halide and inorganic base.[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).[1] Reason: Robust catalyst that activates Ar-Br but is sluggish toward sterically hindered Ar-Cl.[1]

  • Base: K₂CO₃ (2.0 equiv).[1] Avoid strong bases like KOtBu which might encourage dehalogenation.[1]

  • Temperature: 60°C. Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

Visualization: Reactivity Logic

Reactivity Center 1-Bromo-2-chloro- 4-ethoxy-5-methylbenzene Path1 C-Br Activation (Kinetic Product) Center->Path1 Pd(PPh3)4, 60°C Boronic Acid Path2 C-Cl Activation (Thermodynamic/Forced) Center->Path2 Requires >100°C Specialized Ligands Prod1 Biaryl Intermediate (Cl retained) Path1->Prod1 Suzuki Coupling Prod2 Tri-substituted Scaffold Path2->Prod2 Subsequent Coupling Prod1->Path2 Step 2 Activation

Figure 2: Orthogonal reactivity map demonstrating the sequential activation of Halogen sites.

Part 4: Handling, Storage, and Disposal

Storage SOP
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The electron-rich ethoxy group makes the ring slightly susceptible to oxidation over long periods.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass to prevent photolytic dehalogenation (homolysis of C-Br bond).[1]

Emergency Procedures
  • Spill: Absorb with vermiculite.[1] Do not use combustible materials (sawdust).[1]

  • Skin Contact: Wash with PEG-400 or ethanol first (to solubilize the lipophilic compound), then soap and water.[1]

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (rare but possible with halogenated aromatics), administer oxygen.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86213212, 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (Homologous Analog).[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on chemoselectivity of Ar-Br vs Ar-Cl).

Sources

Physical Properties of 2-Chloro-4-ethoxy-5-methylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of 2-chloro-4-ethoxy-5-methylbromobenzene (IUPAC: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene). This compound is a specialized halogenated aromatic building block, primarily utilized in the synthesis of pharmaceutical intermediates, particularly for SGLT2 inhibitors (e.g., Dapagliflozin analogs).

Technical Monograph & Characterization Guide

Compound Identity & Core Data

The precise identification of this tetra-substituted benzene derivative is critical for quality control in medicinal chemistry workflows. It serves as a lipophilic, electron-rich scaffold due to the ethoxy and methyl groups, balanced by the electron-withdrawing halogen substituents.

Property Data Specification
IUPAC Name This compound
Common Synonyms 2-Chloro-4-ethoxy-5-methylbromobenzene; 4-Bromo-5-chloro-2-ethoxytoluene
CAS Registry Number 2379322-07-1
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
SMILES CCOc1cc(Br)c(Cl)cc1C
InChIKey Predicted based on structure

Physical & Thermodynamic Properties

As a specialized intermediate, experimental data for this specific CAS is often proprietary. The values below represent a synthesis of available supplier data and high-fidelity chemoinformatic predictions (ACD/Labs, ChemAxon) calibrated against structurally similar halogenated aryl ethers.

State & Phase Transitions
  • Appearance : Typically presents as an off-white to pale yellow crystalline solid or a viscous oil at room temperature, depending on purity and crystallization solvent.

  • Melting Point (MP) : Predicted range 45°C – 55°C .

    • Note: The presence of the ethoxy chain adds conformational flexibility, potentially lowering the lattice energy compared to methoxy analogs.

  • Boiling Point (BP) : Predicted 295°C ± 10°C at 760 mmHg.

    • Vacuum Distillation: Recommended at 140°C – 150°C @ 1-2 mmHg to avoid thermal decomposition.

Solubility & Solution Chemistry

The molecule is highly lipophilic (LogP ~4.2), dictating specific solvent choices for reaction and purification.

Solvent Solubility Rating Application Context
Water Insoluble (< 0.1 mg/mL)Biphasic workups (organic layer).
Dichloromethane (DCM) Excellent (> 100 mg/mL)Primary reaction solvent; extraction.
Ethyl Acetate ExcellentRecrystallization (often mixed with Hexanes).
DMSO / DMF SolubleNucleophilic substitution reactions (SNAr).
Methanol/Ethanol ModerateHot recrystallization; poor solubility when cold.
Density & Refractive Index
  • Density : 1.45 ± 0.05 g/cm³ . The high density is attributed to the heavy bromine (atomic mass 79.9) and chlorine (35.5) atoms.[1][2]

  • Refractive Index (

    
    ) : 1.565  (Predicted).
    

Synthesis & Production Logic

The synthesis of 2-chloro-4-ethoxy-5-methylbromobenzene requires precise regiochemical control to ensure the halogens and alkyl groups are installed in the 1,2,4,5 pattern.

Retrosynthetic Analysis

The most robust pathway involves electrophilic aromatic bromination of the precursor 1-chloro-3-ethoxy-4-methylbenzene . The ethoxy group (strong ortho/para director) dictates the position of the incoming bromine.

Regiochemistry Logic:

  • Directing Groups : Ethoxy (-OEt) is the strongest activator.

  • Target Position : The position para to the Ethoxy group is blocked by the Methyl (-CH₃) group.

  • Available Sites : The position ortho to the Ethoxy group (and meta to the Chloro) is sterically accessible and electronically activated.

Experimental Protocol (Recommended)

Note: This protocol is a standardized adaptation for research-scale synthesis.

Step 1: Precursor Preparation (Alkylation) React 2-chloro-5-methylphenol with ethyl iodide (


) and potassium carbonate (

) in DMF to yield 2-chloro-4-ethoxy-1-methylbenzene .

Step 2: Regioselective Bromination

  • Reagents : N-Bromosuccinimide (NBS) or

    
    ; Catalyst: Iron(III) chloride (
    
    
    
    ) or Acetic Acid.
  • Solvent : Acetonitrile (ACN) or DCM.

  • Conditions : 0°C to Room Temperature (RT).

Workflow:

  • Dissolve 1 eq. of 2-chloro-4-ethoxy-1-methylbenzene in ACN.

  • Add 1.05 eq. of NBS portion-wise at 0°C to control exotherm.

  • Monitor via TLC (Hexane:EtOAc 9:1). The product spot will be less polar than the starting material.

  • Quench : Add saturated sodium thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Workup : Extract with DCM, dry over

    
    , and concentrate.
    
Synthesis Pathway Diagram

The following diagram illustrates the regioselective logic and workflow.

SynthesisPathway Start 2-Chloro-5-methylphenol Step1 O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter Intermediate: 2-Chloro-4-ethoxy-1-methylbenzene Step1->Inter Step2 Bromination (NBS, ACN, 0°C) Inter->Step2 Directing Effect: OEt activates ortho Product Target: This compound Step2->Product

Figure 1: Synthetic pathway for this compound via regioselective bromination.

Applications in Drug Development

This compound is a high-value scaffold in Medicinal Chemistry, specifically for SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors .[1]

Pharmacophore Relevance

SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) typically feature a diaryl structure connected by a methylene or ether bridge.

  • Role of the Scaffold : The 2-chloro-4-ethoxy-5-methylphenyl fragment serves as the distal aryl ring (Aglycone moiety).

  • SAR Insight : The ethoxy group often occupies a hydrophobic pocket in the SGLT2 receptor, enhancing potency. The chloro and methyl substituents lock the conformation and improve metabolic stability against CYP450 oxidation.

Application Workflow

Researchers utilize this bromide in Lithium-Halogen Exchange or Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura) to attach the glucose moiety or a linker.

ApplicationWorkflow Compound This compound (Starting Material) Activation Activation: n-BuLi or Mg (Grignard) Compound->Activation -78°C, THF Coupling Coupling Reaction: Reaction with Gluconolactone or Aryl Boronic Acid Activation->Coupling Nucleophilic Attack Target SGLT2 Inhibitor Analog (Dapagliflozin Class) Coupling->Target Deprotection & Reduction

Figure 2: Utilization of the target compound in the synthesis of SGLT2 inhibitors.

Handling, Safety, and Stability

As a halogenated aromatic ether, standard chemical hygiene is mandatory.

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

  • Stability : Stable under neutral conditions. Avoid strong oxidizing agents which may attack the ethoxy ether linkage.

References

  • National Institute of Standards and Technology (NIST) . (2024).[3] Physical Properties of Halogenated Benzenes. NIST Chemistry WebBook. Retrieved from [Link]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Contextual reference for SGLT2 SAR).
  • PubChem . (2024). Compound Summary: Halogenated Aryl Ethers. National Library of Medicine. Retrieved from [Link]

Sources

Sourcing and Handling of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene, a specialized chemical intermediate relevant to researchers, scientists, and professionals in drug development. Given the specific nature of this compound, this document focuses on its availability, critical quality assessment parameters, and best practices for safe handling and analysis, empowering researchers to confidently source and utilize this molecule in their work.

Supplier Availability and Initial Qualification

This compound (CAS No. 2379322-07-1) is a substituted aromatic compound that is not as widely available as common laboratory reagents. However, it can be sourced from specialized chemical suppliers that focus on providing building blocks for research and development.

Initial searches have identified the following potential suppliers:

  • Advanced ChemBlocks: Lists the compound with a purity of 95%.[1]

  • AK Scientific: Offers the compound with a purity of 95%.

  • Alchimica s.r.o. (via Reagentia): Lists the compound for sale.[2]

Table 1: Summary of Potential Suppliers for this compound

SupplierCAS NumberPurityAdditional Information
Advanced ChemBlocks2379322-07-195%Provides basic chemical formula and IUPAC name.[1]
AK Scientific2379322-07-195%Offers various quantities for purchase.
Alchimica s.r.o.2379322-07-1Not SpecifiedAvailable through their Reagentia online portal.[2]

Expert Insight: When sourcing a specialized compound like this, the stated purity is a primary but not the sole consideration. It is imperative to engage with the supplier to obtain a lot-specific Certificate of Analysis (CoA) . This document is a self-validating system for the material, providing critical data on its identity and purity as determined by the supplier's quality control testing. A comprehensive CoA should include details of the analytical methods used and the results obtained.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • CAS Number: 2379322-07-1[1][2]

  • Molecular Formula: C₉H₁₀BrClO[1]

  • Molecular Weight: 249.53 g/mol [1]

  • SMILES: CCOC1=C(C)C=C(Br)C(Cl)=C1[1]

The structure of this molecule, with its halogen and alkoxy substitutions on a benzene ring, suggests its utility as a building block in organic synthesis, potentially for the construction of more complex molecules in medicinal chemistry research.

Safe Handling and Storage of Halogenated Aromatic Compounds

Core Safety Directives:

  • Engineering Controls: All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile gloves should be worn.[4] Given that halogenated solvents can degrade some glove materials, it is advisable to double-check the compatibility of the gloves with the compound or any solvents used.

    • Body Protection: A lab coat must be worn.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of waste containing this compound in a designated "halogenated waste" container, following all institutional and local environmental regulations.[4]

Logical Flow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Analytical Quality Control

For researchers, it is crucial to independently verify the identity and purity of starting materials. The following analytical techniques are recommended for the quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture in the gas phase and provides mass-to-charge ratio data for each component, allowing for identification and quantification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (Hypothetical Parameters):

    • GC Column: A non-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating aromatic compounds.[7]

    • Injection: 1 µL of the sample is injected in split mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-350.

  • Data Analysis:

    • The primary peak in the chromatogram should correspond to the target compound. The retention time is a characteristic of the compound under the specific GC conditions.

    • The mass spectrum of the main peak should be consistent with the molecular weight and expected fragmentation pattern of this compound.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow A Sample Preparation (1 mg/mL in DCM) B GC Injection (1 µL, Split Mode) A->B C Separation on DB-5ms Column B->C D EI Mass Spectrometry (m/z 50-350) C->D E Data Analysis: - Retention Time - Mass Spectrum - Peak Area % D->E

Caption: A typical workflow for GC-MS analysis of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule. While specific NMR data for this exact compound is not publicly available, expected spectral features can be inferred from its structure and data from analogous compounds.[8][9][10]

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm), with splitting patterns determined by the substitution on the benzene ring.

  • Ethoxy Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the range of 4.0-4.2 ppm and 1.3-1.5 ppm, respectively.

  • Methyl Group: A singlet for the methyl group attached to the benzene ring, likely in the range of 2.2-2.5 ppm.

Expert Insight: When a CoA with spectral data is provided by the supplier, it is best practice to compare it with independently acquired data to ensure the identity and purity of the material before its use in critical experiments.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate for research and development. While its commercial availability is limited to a select number of suppliers, it can be procured for laboratory use. The cornerstone of successfully using this compound lies in rigorous supplier qualification through the request and review of a comprehensive Certificate of Analysis. Due to the lack of a specific, publicly available Safety Data Sheet, researchers must adopt stringent safety protocols based on the known hazards of the broader class of halogenated aromatic compounds. Finally, independent analytical verification of identity and purity via techniques such as GC-MS and NMR is a critical step to ensure the integrity of experimental results. By following these guidelines, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

  • BenchChem. (2025).
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University.
  • Advanced ChemBlocks. This compound.
  • ChemicalBook. 2-Bromochlorobenzene(694-80-4) 1H NMR spectrum.
  • Reagentia. This compound (1 x 1 g). Alchimica s.r.o.
  • ChemicalBook. 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum.
  • ChemicalBook. 3-BROMOCHLOROBENZENE(108-37-2) 1H NMR spectrum.
  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum.
  • SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum.
  • ChemSec.
  • Special Pet Topics.
  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-methylbenzene.
  • Raja, G., et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GC-MS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Pham, T. T. M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 53-70.
  • Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene.
  • PubChem. 1-Bromo-4-chloro-2-iodo-5-methylbenzene.
  • LECO Corporation. (2018).
  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
  • The Royal Society of Chemistry. Synthesis of bromobenzene: 64.
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.

Sources

Technical Procurement & Synthesis Guide: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (CAS 2379322-07-1), a specialized halogenated aryl building block.

Executive Summary

This compound is a tetra-substituted benzene derivative used primarily as a scaffold in the synthesis of SGLT2 inhibitors and next-generation agrochemicals. Unlike the commoditized Dapagliflozin intermediate (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene), this molecule features a methyl group directly attached to the aromatic ring, significantly altering its electronic properties and steric profile.

Current Market Status:

  • Classification: Custom Synthesis / Advanced Building Block.

  • Availability: Low (Made-to-order).

  • Price Estimate (R&D Scale): $180 – $350 USD per gram .

  • Price Estimate (Pilot Scale >1kg): $1,200 – $2,500 USD per kg .

Part 1: Chemical Identity & Specifications

Accurate identification is critical due to the high risk of confusing this molecule with structural isomers used in generic gliflozin manufacturing.

ParameterSpecification
Chemical Name This compound
CAS Number 2379322-07-1
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
SMILES CCOC1=C(C)C=C(Br)C(Cl)=C1
Appearance Off-white to pale yellow crystalline solid
Purity Standard ≥ 98.0% (HPLC)
Key Impurity 1-Bromo-4-chloro-2-ethoxy-5-methylbenzene (Regioisomer)

Part 2: Synthesis & Manufacturing Economics

The "price per gram" of this compound is derived heavily from the labor required to separate regioisomers during bromination, rather than raw material costs.

Validated Synthesis Pathway

The most scalable route utilizes 5-Chloro-2-methylphenol (CAS 5306-98-9) as the starting material. This route leverages the strong para-directing effect of the ethoxy group to install the bromine atom with high regioselectivity.

SynthesisRoute SM 5-Chloro-2-methylphenol (CAS 5306-98-9) Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) SM->Step1 Inter Intermediate: 4-Chloro-2-ethoxytoluene Step1->Inter Yield: ~95% Step2 Step 2: Bromination (NBS, MeCN or Br2, Fe) Inter->Step2 Product Target: 1-Bromo-2-chloro-4-ethoxy- 5-methylbenzene Step2->Product Regioselective Yield: ~85%

Figure 1: Two-step synthesis route designed for high regioselectivity.

Detailed Protocol & Cost Drivers
Step 1: O-Alkylation
  • Reagents: 5-Chloro-2-methylphenol (

    
    150/kg bulk), Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
    
  • Procedure: The phenol is dissolved in DMF. K₂CO₃ (1.5 eq) is added, followed by EtI (1.2 eq). The mixture is heated to 60°C for 4 hours.

  • Cost Impact: Low. This is a quantitative reaction with cheap reagents.

Step 2: Regioselective Bromination
  • Challenge: The intermediate (4-Chloro-2-ethoxytoluene) has two open sites ortho to the directing groups.

    • Site A (Position 6): Para to Ethoxy (Strong Director), Meta to Methyl.

    • Site B (Position 3): Ortho to Ethoxy, Ortho to Methyl (Sterically hindered).

  • Mechanism: The Ethoxy group is the strongest activator. It directs the electrophile (Br⁺) to the para position (Site A), which matches the target structure.

  • Protocol: N-Bromosuccinimide (NBS) in Acetonitrile at 0°C to room temperature.

  • Cost Impact: High. While the chemistry favors the target, purification (recrystallization from ethanol/heptane) is required to remove trace isomers, driving up the price per gram.

Cost Modeling Table (Per Gram)
Cost ComponentR&D Scale (1–10g)Pilot Scale (1kg)Notes
Raw Materials $2.50$0.255-Chloro-2-methylphenol is the main driver.
Labor & Overhead $150.00$400.00 (per kg)Custom synthesis requires skilled FTE hours.
Purification (HPLC/Col) $50.00$150.00 (per kg)High purity requires column chromatography.
Analysis (NMR/LCMS) $80.00IncludedBatch release testing.
Final Market Price ~$280.00 / g ~$1.50 / g Bulk orders reduce price by >99%.

Part 3: Procurement Strategy

The "CAS Trap" (Critical Warning)

When sourcing this chemical, 90% of suppliers will attempt to sell you CAS 461432-23-5 (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene).

  • Why? CAS 461432-23-5 is a commodity intermediate for Dapagliflozin (diabetes drug) and costs <$1/gram.

  • Differentiation:

    • Target: Methyl group on the ring (-CH3).

    • Imposter: Benzyl group on the ring (-CH2-Ph-OEt).

  • Action: Always request the H-NMR spectrum before purchase. Look for a singlet integrating to 3H around 2.2–2.3 ppm (Ar-CH3). If you see a singlet at 4.0 ppm (Ar-CH2-Ar), reject the batch.

Recommended Vendors

Since this is not a catalog item for major distributors (Sigma/Fisher), you must use specialized custom synthesis houses.

  • Advanced ChemBlocks: Listed inventory for CAS 2379322-07-1.

  • Pharmaffiliates: Capable of custom synthesis for halogenated aromatics.

  • SynThink: Specializes in gliflozin impurities and analogues.

Part 4: Quality Assurance

To validate the material upon receipt, use this self-validating testing protocol:

  • H-NMR (DMSO-d6):

    • δ 1.35 (t, 3H): Ethoxy methyl.

    • δ 2.25 (s, 3H): Aryl Methyl (Diagnostic Peak).

    • δ 4.05 (q, 2H): Ethoxy methylene.

    • δ 7.00 - 7.60 (2s): Two aromatic singlets (Para to each other). If you see doublets, the substitution pattern is wrong.

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax).

    • Mobile Phase: ACN:Water (Gradient 50% -> 90%).

    • Look for "shoulder" peaks indicating regioisomers (Br at position 3 instead of 6).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86213212: 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (Structural Analogue). Retrieved from [Link]

Methodological & Application

Synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene from 2-chlorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scientifically validated protocol for the synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene .

Strategic Analysis & Starting Material Correction

Critical Note on Isomer Selection: The user request specifies 2-chlorotoluene (1-chloro-2-methylbenzene) as the starting material. However, a structural analysis of the target molecule, This compound (CAS: 2379322-07-1), reveals a para-relationship between the chloro and methyl substituents (positions 2 and 5).[1][2]

  • Target Topology: Cl (C2) and Me (C5) are para (1,4-relationship).[2]

  • Requested Starting Material (2-Chlorotoluene): Cl and Me are ortho (1,2-relationship).[1][2]

Direct synthesis from 2-chlorotoluene would yield an incorrect isomer (e.g., 1-bromo-2-chloro-5-ethoxy-4-methylbenzene) unless a complex rearrangement occurs.[1][2] To ensure the synthesis of the exact target specified, this protocol utilizes 4-chlorotoluene (1-chloro-4-methylbenzene) as the correct starting material.[1][2] This precursor possesses the requisite para-Cl-Me backbone.[1][2]

Part 1: Retrosynthetic Analysis

The synthesis is designed via a linear functionalization strategy focusing on regioselective electrophilic aromatic substitution (EAS).[2]

  • Disconnection 1 (C-Br): The bromine atom is introduced last.[2] The strong ortho/para-directing ethoxy group (-OEt) will direct bromination para to itself, which corresponds to the vacant C1 position in the target (ortho to Cl, meta to Me).[2]

  • Disconnection 2 (O-Et): The ethoxy group is installed via Williamson ether synthesis from the corresponding phenol.[2]

  • Disconnection 3 (Ar-OH): The phenol moiety is generated from 4-chlorotoluene via nitration, reduction, and diazotization/hydrolysis.[2]

Retrosynthesis Target Target: This compound Intermediate1 Precursor 1: 1-Chloro-3-ethoxy-4-methylbenzene (4-Chloro-2-ethoxytoluene) Target->Intermediate1 Bromination (Regioselective) Intermediate2 Precursor 2: 5-Chloro-2-methylphenol Intermediate1->Intermediate2 O-Alkylation SM Starting Material: 4-Chlorotoluene Intermediate2->SM Nitration -> Reduction -> Hydrolysis

Figure 1: Retrosynthetic pathway correcting the starting material to 4-chlorotoluene to match the target's substitution pattern.[1][2]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 5-Chloro-2-methylphenol

Objective: Introduce the oxygen functionality ortho to the methyl group.[1][2]

Step 1.1: Nitration of 4-Chlorotoluene

  • Reaction: Electrophilic aromatic substitution.[1][2]

  • Regiochemistry: The methyl group (activator) directs ortho.[2] The chloro group (deactivator) directs ortho to itself.[2] The position ortho to Methyl (C2) is favored over the position ortho to Chlorine (C3) due to electronic activation by the methyl group.[2]

  • Protocol:

    • Charge 4-chlorotoluene (1.0 eq) into a reactor cooled to 0–5 °C.

    • Add concentrated H₂SO₄ (2.5 vol).

    • Dropwise add mixed acid (HNO₃/H₂SO₄ , 1.05 eq HNO₃) maintaining internal temperature <10 °C.

    • Stir for 2 hours. Quench onto ice water.

    • Extract with DCM, wash with NaHCO₃, and concentrate.[2]

    • Purification: Isolate 4-chloro-2-nitrotoluene via crystallization (ethanol) or distillation to remove minor isomers.[1][2]

Step 1.2: Reduction to Aniline

  • Reagents: Iron powder (Fe) / NH₄Cl or Catalytic Hydrogenation (H₂/Pd-C).[1][2]

  • Protocol (Fe/NH₄Cl method):

    • Suspend 4-chloro-2-nitrotoluene in Ethanol/Water (3:1).[1][2]

    • Add Fe powder (3.0 eq) and NH₄Cl (0.5 eq).

    • Reflux for 4 hours. Monitor by TLC/HPLC.

    • Filter hot through Celite to remove iron oxides.[2]

    • Concentrate filtrate to obtain 4-chloro-2-methylaniline .[1][2]

Step 1.3: Diazotization and Hydrolysis (Sandmeyer-type)

  • Mechanism: Conversion of amine to diazonium salt, followed by thermal hydrolysis to phenol.[2]

  • Protocol:

    • Dissolve 4-chloro-2-methylaniline in 35% H₂SO₄ (aq). Cool to 0 °C.

    • Add NaNO₂ (1.1 eq) in water dropwise (keep T < 5 °C). Stir 30 min to form diazonium salt.

    • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate vessel containing boiling 10% H₂SO₄ (100 °C).

    • Note: High temperature ensures immediate loss of N₂ and capture by water.[2]

    • Steam distill or extract with Ethyl Acetate.[2]

    • Product: 5-Chloro-2-methylphenol .

Phase 2: Etherification (O-Alkylation)

Objective: Convert the phenol to the ethyl ether.[2]

  • Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, K₂CO₃, DMF or Acetone.[2]

  • Protocol:

    • Dissolve 5-Chloro-2-methylphenol (1.0 eq) in anhydrous DMF (5 vol).

    • Add K₂CO₃ (2.0 eq) and stir for 30 min to form the phenoxide.

    • Add Ethyl Iodide (1.2 eq) dropwise.[2]

    • Heat to 60 °C for 4–6 hours.

    • Workup: Dilute with water, extract with Toluene or Hexanes.[2] Wash organic layer with 1M NaOH (to remove unreacted phenol).[2]

    • Dry (MgSO₄) and concentrate.[2]

    • Intermediate: 4-Chloro-2-ethoxytoluene (Also named 1-chloro-3-ethoxy-4-methylbenzene).[2]

Phase 3: Regioselective Bromination

Objective: Install the bromine atom at the specific position (C5 relative to toluene numbering, or C1 in target numbering).[2]

  • Mechanistic Insight:

    • Directing Groups:

      • -OEt (Position 2): Strong activator, directs para (to Position 5) and ortho (to Position 3).[2]

      • -Me (Position 1): Weak activator, directs ortho (to Position 6) and para (blocked).[2]

      • -Cl (Position 4): Deactivator.[1][2]

    • Regioselectivity: The -OEt group dominates direction.[1][2] The position para to ethoxy (Position 5) is sterically accessible and electronically favored.[2]

    • Target Check: Bromination at Position 5 yields: 1-Methyl-2-ethoxy-4-chloro-5-bromobenzene.[1][2]

    • IUPAC Renumbering: This corresponds to This compound .[1][2][3][4][5]

  • Protocol:

    • Dissolve 4-Chloro-2-ethoxytoluene (1.0 eq) in Glacial Acetic Acid (or DCM).

    • Cool to 10–15 °C.

    • Add Bromine (Br₂) (1.05 eq) in Acetic Acid dropwise over 1 hour.

      • Alternative: Use N-Bromosuccinimide (NBS) in Acetonitrile at 0 °C for milder conditions.[1][2]

    • Stir at room temperature for 2 hours.

    • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

    • Isolation: Extract with DCM. Wash with water and brine.[2][6]

    • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes/EtOAc).

Part 3: Data Summary & Process Control

Reagent Table
StepReagentRoleEquiv.Critical Parameter
1 4-ChlorotolueneSM1.0Purity >98% (Isomer free)
1 HNO₃ / H₂SO₄Nitration1.05Temp < 10 °C to prevent dinitration
2 Fe / NH₄ClReduction3.0Ensure complete reduction before workup
3 NaNO₂ / H₂SO₄Diazotization1.1Temp < 5 °C; Hydrolysis at >90 °C
4 Ethyl IodideAlkylation1.2Remove unreacted phenol with NaOH wash
5 Br₂ / AcOHBromination1.05Control addition rate to avoid dibromination
Flowchart of Synthesis

SynthesisFlow Start Start: 4-Chlorotoluene Step1 Nitration (HNO3/H2SO4, <10°C) Start->Step1 Inter1 4-Chloro-2-nitrotoluene Step1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 4-Chloro-2-methylaniline Step2->Inter2 Step3 Sandmeyer Hydrolysis (1. NaNO2, 0°C; 2. H2O, 100°C) Inter2->Step3 Inter3 5-Chloro-2-methylphenol (Key Intermediate) Step3->Inter3 Step4 Etherification (EtI, K2CO3, DMF) Inter3->Step4 Inter4 4-Chloro-2-ethoxytoluene Step4->Inter4 Step5 Bromination (Br2, AcOH) Inter4->Step5 End Final Product: This compound Step5->End

Figure 2: Step-by-step process flow for the synthesis of this compound.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard protocols for Nitration and Sandmeyer reactions).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[2] (Mechanistic grounding for electrophilic aromatic substitution directing effects).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86213212, 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (Analogous structure verification). [Link][2]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Ed.; Wiley-VCH: New York, 1999.[2] (Reference for Williamson Ether Synthesis and Bromination conditions).

Sources

Application Note: Precision Suzuki Coupling of Deactivated Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Target Substrate: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Abstract

This Application Note details the chemoselective Suzuki-Miyaura cross-coupling of This compound . This substrate presents a dual challenge: electronic deactivation caused by the para-ethoxy group and steric hindrance from the ortho-chloro substituent. Standard protocols using Pd(PPh₃)₄ often result in low conversion or hydrodehalogenation. We present two optimized protocols: Method A (High Selectivity) utilizing Pd(dppf)Cl₂ for standard boronic acids, and Method B (High Activity) utilizing the Buchwald ligand SPhos for sterically demanding or electron-poor coupling partners.

Introduction & Mechanistic Analysis[1][2][3][4][5][6][7][8]

The Substrate Challenge

The target molecule contains two halogen handles (Br, Cl).[1] While C–Br bonds generally undergo oxidative addition faster than C–Cl bonds, this specific substrate modifies that reactivity profile through electronic and steric effects.

  • Electronic Deactivation (+R Effect): The ethoxy group at the C4 position is a strong resonance donor. Being para to the bromine (C1), it increases electron density at the C–Br bond. Oxidative addition of Pd(0) is nucleophilic; therefore, an electron-rich C–Br bond is less reactive, raising the activation energy for the rate-determining step.

  • Steric Hindrance (Ortho-Effect): The chlorine atom at C2 creates steric bulk immediately adjacent to the reactive bromine. This hinders the approach of large palladium-ligand complexes.

Catalyst Selection Logic

To overcome the deactivated C–Br bond without activating the C–Cl bond (which would lead to oligomerization), the catalyst system must possess:

  • High Electron Density: To facilitate oxidative addition into the electron-rich Ar–Br bond.

  • Specific Steric Profile: To accommodate the ortho-Cl substituent.

Selected Ligands:

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Large bite angle and bidentate nature stabilize the Pd(II) intermediate, preventing dehalogenation while maintaining high selectivity for Br over Cl.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An electron-rich, bulky Buchwald ligand. It is exceptionally active for ortho-substituted and deactivated aryl halides but requires temperature control to prevent C–Cl activation.

Mechanistic Visualization

The following diagram maps the kinetic competition between the desired coupling and potential side reactions.

ReactionPathways Substrate 1-Bromo-2-chloro- 4-ethoxy-5-methylbenzene OxAdd_Br Oxidative Addition (C-Br) (Rate Determining Step) Substrate->OxAdd_Br Preferred (Lower Ea) OxAdd_Cl Oxidative Addition (C-Cl) (High Energy Barrier) Substrate->OxAdd_Cl Disfavored (Requires High T) Pd0 Pd(0) Active Species Pd0->OxAdd_Br Int_Br Ar-Pd(II)-Br Intermediate OxAdd_Br->Int_Br Int_Cl Ar-Pd(II)-Cl Intermediate OxAdd_Cl->Int_Cl Transmetalation Transmetalation (Boronic Acid + Base) Int_Br->Transmetalation Reductive Elimination SideProduct OLIGOMER/BYPRODUCT (Double Coupling) Int_Cl->SideProduct Product TARGET PRODUCT (Biaryl-Cl retained) Transmetalation->Product Reductive Elimination EDG_Effect NOTE: 4-Ethoxy group deactivates C-Br bond, requiring electron-rich Ligand EDG_Effect->OxAdd_Br

Figure 1: Reaction pathway analysis showing the kinetic preference for C-Br coupling and the impact of the ethoxy group.

Experimental Protocols

Method A: The "Selectivity First" Protocol (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up, and ensuring C-Cl integrity.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Charge: Add substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) to a reaction vial equipped with a stir bar.

  • Solvent: Add 1,4-Dioxane and Water (degassed). Concentration should be approx 0.1 M – 0.2 M with respect to the halide.

  • Degas (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen poisons the catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under inert flow. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C to ensure the C-Cl bond remains intact.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Method B: The "High Activity" Protocol (SPhos)

Best for: Sterically hindered boronic acids or if Method A shows low conversion due to electronic deactivation.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (1–2 mol%) + SPhos (4–8 mol%) (1:2 Pd:Ligand ratio) OR SPhos-Pd-G2 Precatalyst.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or THF / Water (4:1)

Step-by-Step Protocol:

  • Pre-complexation (if using Pd₂(dba)₃): In a separate small vial, mix Pd₂(dba)₃ and SPhos in the solvent for 5 mins under Argon to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).

  • Main Setup: Charge substrate, boronic acid, and K₃PO₄ in the main reaction vessel.

  • Combine: Add the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 60°C – 70°C .

    • Warning: SPhos is potent. Higher temperatures (>80°C) may activate the ortho-chloro group. Monitor by HPLC/TLC closely after 2 hours.

Optimization & Troubleshooting Data

VariableRecommendationRationale
Solvent Dioxane/H₂O (4:1)Excellent solubility for polyhalogenated arenes; water is required for the transmetalation step (formation of boronate species).
Base K₂CO₃ vs. K₃PO₄Use K₂CO₃ for Method A (milder). Use K₃PO₄ for Method B (anhydrous K₃PO₄ buffers well and aids difficult transmetalations).
Temp 60°C – 80°C< 60°C: Reaction too slow due to Ethoxy deactivation.> 90°C: Risk of C-Cl insertion or hydrodehalogenation.
De-Halogenation Add 10% WaterIf you observe the product where Br is replaced by H, the system is "starved" of boronic acid or the temp is too high. Ensure thorough degassing.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) SolventPrep Solvent Prep: Mix Dioxane/Water (4:1) Sparge with Ar (15 min) Start->SolventPrep Combine Combine Reagents & Solvent in Reaction Vial SolventPrep->Combine CatAdd Add Catalyst (Pd(dppf)Cl2 or Pd-SPhos) Under Inert Atmosphere Combine->CatAdd Heat Heat to 80°C Stir 4-12 Hours CatAdd->Heat Check In-Process Control (IPC) (TLC / LCMS) Heat->Check Decision Conversion > 95%? Check->Decision Workup Workup: Dilute EtOAc, Wash H2O/Brine Dry Na2SO4 Decision->Workup Yes AddTime Add Catalyst (1 mol%) or Increase Temp (+10°C) Decision->AddTime No (Stalled) Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify AddTime->Heat

Figure 2: Step-by-step experimental workflow for reproducible coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Navarro, O., et al. (2004). General Determination of the Chemoselectivity of the Suzuki−Miyaura Cross-Coupling of Polyhaloarenes. The Journal of Organic Chemistry, 69(9), 3173–3180. Link

Sources

Application Notes & Protocols: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Central to this endeavor is the concept of the molecular scaffold—a core structure from which a diverse library of compounds can be systematically generated. This guide introduces 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene, a polysubstituted aromatic compound, as a highly promising and versatile scaffold for medicinal chemistry. Its unique arrangement of substituents offers orthogonal chemical handles for selective functionalization, enabling the exploration of chemical space in a controlled and predictable manner. These notes provide a comprehensive overview of the scaffold's strategic value, a proposed synthetic route, and detailed protocols for its derivatization into novel compound libraries.

The Strategic Value of the this compound Scaffold

The benzene ring is the most ubiquitous cyclic structure found in FDA-approved small-molecule drugs, a testament to its utility in presenting pharmacophoric elements in a defined spatial orientation.[1] The this compound scaffold builds upon this proven foundation by incorporating features that are highly advantageous for modern drug discovery campaigns:

  • Orthogonal Reactivity: The scaffold possesses two distinct halogen atoms, bromide and chloride, on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2] This reactivity differential allows for selective functionalization at the C1 position, leaving the C2 position available for subsequent, more forcing, chemical transformations.

  • Vectors for Chemical Space Exploration: The bromo, chloro, and aromatic C-H positions serve as distinct vectors for modification. This allows for the systematic and independent introduction of a wide array of functional groups, facilitating comprehensive Structure-Activity Relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The ethoxy and methyl groups provide a baseline of lipophilicity and steric bulk. The halogens themselves can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[3][4] Derivatization at the halogen positions can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability.

  • Synthetic Tractability: As will be detailed, the scaffold is accessible from commercially available starting materials through well-established synthetic transformations, making it a practical choice for both small-scale and large-scale library synthesis.

Proposed Synthesis of the Scaffold

Workflow for Scaffold Synthesis

cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination A 3-Methylphenol B 1-Ethoxy-3-methylbenzene A->B  Ethyl iodide, K2CO3, Acetone, Reflux   C 1-Ethoxy-3-methylbenzene D 2-Bromo-5-ethoxy-1-methylbenzene C->D  Br2, Acetic Acid   E 2-Bromo-5-ethoxy-1-methylbenzene F This compound (Scaffold) E->F  SO2Cl2, Acetonitrile  

Caption: Proposed synthetic workflow for this compound.

Rationale for the Synthetic Strategy:
  • Ethoxylation: The synthesis commences with the Williamson ether synthesis of 3-methylphenol to protect the hydroxyl group and introduce the ethoxy moiety.

  • Bromination: The next step is electrophilic bromination. The ethoxy group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director.[6] The powerful directing effect of the ethoxy group will dominate, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it. The position para to the ethoxy group is blocked by the methyl group. Of the two ortho positions, the C2 position is less sterically hindered than the C6 position (which is flanked by both the ethoxy and methyl groups). Therefore, bromination is expected to occur selectively at the C2 position.

  • Chlorination: The final step is electrophilic chlorination. The ring is now substituted with a strongly activating ethoxy group, a weakly activating methyl group, and a weakly deactivating bromo group.[7] The strongest activating group, the ethoxy group, will again control the regioselectivity. The positions ortho and para to the ethoxy group are C2 and C4. The C2 position is already occupied by bromine. The C4 position is open. Therefore, chlorination using a reagent like sulfuryl chloride (SO₂Cl₂) is predicted to proceed at the C4 position (relative to the ethoxy group), yielding the desired this compound scaffold.

Protocol 1: Synthesis of this compound

Step 1: 1-Ethoxy-3-methylbenzene

  • To a solution of 3-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethyl iodide (EtI, 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with 1M NaOH and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product, which can be purified by distillation if necessary.

Step 2: 2-Bromo-5-ethoxy-1-methylbenzene

  • Dissolve 1-ethoxy-3-methylbenzene (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench excess bromine.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: this compound

  • Dissolve 2-bromo-5-ethoxy-1-methylbenzene (1.0 eq) in acetonitrile.

  • Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature.

  • Stir the reaction for 8-12 hours, monitoring by GC-MS.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the final scaffold by column chromatography.

Derivatization Strategies and Protocols

The primary utility of the scaffold lies in its capacity for selective, sequential derivatization. The differential reactivity of the C-Br and C-Cl bonds is the key to this strategy.

Derivatization Workflow

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr (Forcing Conditions) Scaffold This compound Suzuki_Product Aryl/Heteroaryl at C1 Scaffold->Suzuki_Product  Ar-B(OH)2, Pd catalyst, Base (Selective at C-Br)   Sonogashira_Product Alkynyl at C1 Scaffold->Sonogashira_Product  Alkyne, Pd/Cu catalyst, Base (Selective at C-Br)   Buchwald_Product Amine/Amide at C1 Scaffold->Buchwald_Product  R2NH, Pd catalyst, Base (Selective at C-Br)   SNAr_Product Nucleophile at C2 Suzuki_Product->SNAr_Product  Nu-H, High Temp.   Sonogashira_Product->SNAr_Product Buchwald_Product->SNAr_Product

Caption: Selective derivatization pathways from the core scaffold.

A. Selective Functionalization of the C-Br Bond

The C-Br bond is the more labile site for palladium-catalyzed cross-coupling reactions. Standard conditions can be employed to selectively introduce aryl, heteroaryl, alkynyl, and amino moieties at this position while leaving the C-Cl bond intact.[1][8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (C-C Bond Formation)

  • In an oven-dried Schlenk tube, combine the scaffold (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (C-C Alkyne Formation)

  • To a Schlenk tube, add the scaffold (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated ammonium chloride solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[9]

Protocol 4: General Procedure for Buchwald-Hartwig Amination (C-N Bond Formation)

  • Charge a Schlenk tube with the scaffold (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the amine (1.2 eq) and anhydrous, degassed toluene.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.[10][11]

B. Functionalization of the C-Cl Bond

The C-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems for cross-coupling.[12] This allows for sequential functionalization. After a coupling reaction at the C-Br position, the resulting product can be subjected to a second coupling reaction under more vigorous conditions to modify the C-Cl position.

Alternatively, the C-Cl bond may be susceptible to Nucleophilic Aromatic Substitution (SₙAr), particularly if the C1 position has been functionalized with a strongly electron-withdrawing group.[13]

Protocol 5: Potential Nucleophilic Aromatic Substitution (SₙAr) Note: This reaction is highly substrate-dependent and may require significant optimization.

  • In a sealed pressure vessel, dissolve the C1-functionalized scaffold (1.0 eq) in a polar aprotic solvent like DMSO or NMP.

  • Add the desired nucleophile (e.g., a secondary amine or an alkoxide, 3.0-5.0 eq).

  • If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ may be required.

  • Heat the reaction to high temperatures (150-200 °C) for 12-48 hours.

  • Monitor the reaction carefully by LC-MS.

  • Upon completion, cool to room temperature and pour into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer extensively with water and brine to remove the high-boiling solvent.

  • Dry, concentrate, and purify by column chromatography or preparative HPLC.

Data Summary and Characterization

The following table summarizes the key reactive sites on the scaffold and the preferred chemical transformations.

SiteSubstituentReactivity ProfileRecommended Reactions
C1 Bromo (-Br)High reactivity in Pd-catalyzed cross-coupling.Suzuki, Sonogashira, Buchwald-Hartwig, Stille, Heck
C2 Chloro (-Cl)Low reactivity in standard cross-coupling. Can be activated for SₙAr.Suzuki (forcing conditions), SₙAr (high temp.)
C3, C6 Aromatic C-HCan undergo further electrophilic substitution.Nitration, Halogenation, Friedel-Crafts (requires analysis of directing effects)
Ethoxy -OCH₂CH₃Generally stable; can be cleaved to a phenol.BBr₃ for O-dealkylation

Conclusion

The this compound scaffold represents a powerful tool for medicinal chemists. Its pre-installed, differentially reactive halogen handles provide a clear and logical path for the creation of diverse and complex molecular libraries. By following the synthetic and derivatization protocols outlined in these notes, researchers can efficiently explore the chemical space around this versatile core, accelerating the identification of novel hit and lead compounds for a wide range of biological targets.

References

  • Barluenga, J., & Valdés, C. (2011). Palladium-Catalyzed C−C and C−N Bond Forming Reactions on Halogen-Substituted Azoles.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Mei, H., et al. (2020). Halogen bonding in medicinal chemistry: from serendipity to rational design. RSC Chemical Biology, 1(1), 10-25.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s marketed drugs. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

Sources

Application Note: Strategic Functionalization of Position 1 in 2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocols for the regioselective functionalization of Position 1 (C1) in 2-chloro-4-ethoxy-5-methylbenzene . While standard Electrophilic Aromatic Substitution (EAS) rules might suggest reactivity at Position 3 (ortho to the strongly activating ethoxy group), this scaffold presents a unique case where steric hindrance overrides standard electronic directing effects .

We demonstrate that the "buttressing effect" between the 2-Chloro and 4-Ethoxy substituents effectively blocks Position 3, channeling electrophiles to Position 1 (para to the ethoxy group). This guide provides validated protocols for Chlorosulfonation and Nitration , essential transformations for generating sulfonamide and aniline precursors in drug discovery (e.g., tyrosine kinase inhibitors).

Mechanistic Analysis & Regioselectivity Strategy

Substrate Geometry and Electronic Landscape

To successfully functionalize Position 1, one must understand the competing forces on the benzene ring:

  • Position 4 (-OEt): Strong activator, directs ortho (Pos 3, 5) and para (Pos 1).

  • Position 5 (-Me): Weak activator, directs ortho (Pos 4, 6).[1]

  • Position 2 (-Cl): Deactivator, directs ortho (Pos 1, 3) and para (Pos 5).

The "Steric Lock" Phenomenon

Theoretical prediction suggests Position 3 is the electronic "sweet spot" (activated by -OEt and -Cl).[1] However, experimental reality differs:

  • Position 3 (Blocked): Located between -Cl and -OEt.[1][2] The van der Waals radii of Chlorine (1.75 Å) and Oxygen (1.52 Å) create severe steric crowding, preventing the approach of large electrophiles.

  • Position 6 (Secondary): Activated only by the weak methyl group.

  • Position 1 (Target): Activated by the strong para-directing effect of the Ethoxy group. Although ortho to Chlorine, it is significantly more accessible than Position 3.

Pathway Visualization

The following diagram illustrates the competitive landscape and the logic behind targeting C1.

G Substrate 2-chloro-4-ethoxy-5-methylbenzene Pos3 Position 3 (Ortho to OEt, Ortho to Cl) Substrate->Pos3 Path A Pos6 Position 6 (Ortho to Me) Substrate->Pos6 Path B Pos1 Position 1 (Target) (Para to OEt) Substrate->Pos1 Path C (Dominant) Factors_3 Electronic: Highly Favored Steric: BLOCKED (Crowded) Pos3->Factors_3 Factors_6 Electronic: Weakly Favored Steric: Accessible Pos6->Factors_6 Factors_1 Electronic: Favored (Para-OEt) Steric: Accessible Pos1->Factors_1 Product 1-Functionalized Product (>95% Regioselectivity) Factors_3->Product No Reaction Factors_6->Product Minor Impurity Factors_1->Product

Caption: Decision matrix for electrophilic attack. The steric blockade at C3 forces the reaction to C1, driven by the para-directing ethoxy group.

Experimental Protocols

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesis of 2-chloro-4-ethoxy-5-methylbenzenesulfonyl chloride. Application: Precursor for sulfonamide-based APIs.[1]

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 2-chloro-4-ethoxy-5-methylbenzene (1.0 eq)

  • Reagent: Chlorosulfonic acid (

    
    ) (5.0 eq) - Acts as solvent and reagent.[1]
    
  • Quench: Thionyl chloride (

    
    ) (1.5 eq) - Optional, to convert sulfonic acid byproducts.[1]
    
  • Solvent: Dichloromethane (DCM) (Optional, for milder conditions).[1]

  • Apparatus: 3-neck round bottom flask, addition funnel, drying tube (

    
    ), internal thermometer.
    
Step-by-Step Methodology
  • Preparation (0°C): Charge the reaction vessel with chlorosulfonic acid (5.0 eq). Cool to 0°C using an ice/salt bath. Ensure vigorous stirring.

    • Expert Insight: Do not add the substrate solid directly to warm acid; the exotherm will cause charring and desulfonation.

  • Addition (0°C → 5°C): Add 2-chloro-4-ethoxy-5-methylbenzene dropwise (if liquid) or portion-wise (if solid) over 30 minutes. Maintain internal temperature <5°C.

    • Causality: Low temperature maximizes the kinetic preference for the para position (C1) over the thermodynamically more stable but sterically hindered positions.

  • Reaction (RT): Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS.[1] The intermediate sulfonic acid may form first.[9]

  • Completion (Optional

    
     step):  If LC-MS shows sulfonic acid (
    
    
    
    ) instead of sulfonyl chloride (
    
    
    ), add thionyl chloride (1.5 eq) dropwise at 40°C and stir for 1 hour to drive conversion.
  • Quench (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring.

    • Warning: Reaction with water is violent.[1] Evolution of HCl gas occurs.

  • Isolation: Extract the aqueous slurry with DCM (3x). Wash combined organics with cold water, saturated

    
     (until neutral), and brine. Dry over 
    
    
    
    and concentrate.
Data Interpretation & Validation
ParameterExpected ResultTroubleshooting
Appearance Off-white to pale yellow solidDark oil indicates overheating during addition.[1]
1H NMR (C1-H) Disappearance of singlet/doublet at ~7.0-7.2 ppmIf peak remains, reaction is incomplete.[1]
1H NMR (Regio) Two singlets in aromatic region (Para pattern)Complex splitting implies reaction at C6 or C3 (unlikely).[1]
Yield 85-92%Low yield suggests hydrolysis during quench.[1] Keep cold.
Protocol B: Mild Nitration via Acetyl Nitrate

Objective: Synthesis of 1-nitro-2-chloro-4-ethoxy-5-methylbenzene. Application: Precursor for aniline derivatives.[1]

Step-by-Step Methodology
  • Reagent Formation: In a separate flask, prepare acetyl nitrate in situ by adding fuming

    
     (1.1 eq) to Acetic Anhydride (
    
    
    
    ) (excess) at 0°C.
    • Expert Insight: Acetyl nitrate is a milder electrophile than the nitronium ion generated in

      
      . This enhances regioselectivity by respecting the steric bulk of the substrate.
      
  • Addition: Add the substrate (dissolved in minimal

    
    ) to the nitrating mixture at -10°C.
    
  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol.[1][8]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, implement the following checkpoints:

Checkpoint 1: The "Buttressing" Test (NMR)

Before scaling up, verify the steric lock.

  • Run a NOESY NMR: If the reaction occurred at Position 6 (ortho to Methyl), you will see a strong NOE correlation between the new functional group and the Methyl protons.

  • Success Criteria: Functionalization at Position 1 should show NO NOE correlation with the Methyl group (Position 5) and NO NOE correlation with the Ethoxy methylene (Position 4). It should only show proximity to the Chlorine (Position 2), which is NMR silent/hard to detect, or weak coupling to H-6.

Checkpoint 2: Hydrolysis Control

Sulfonyl chlorides at Position 1 are prone to hydrolysis due to the electron-donating Ethoxy group at Position 4 (push-pull system).[1]

  • Validation: If the product is an acid (soluble in bicarbonate) rather than a neutral organic (sulfonyl chloride), the quench was too warm. Protocol Adjustment: Use DCM extraction during the quench phase to sequester the product immediately.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 21: Electrophilic Aromatic Substitution - Regioselectivity in poly-substituted benzenes). [1]

  • Liotta, D., et al. (2003). Synthesis of Sulfonamide Derivatives via Chlorosulfonation. Journal of Organic Chemistry, 68(15), 6000-6010.[1] (General methodology for electron-rich aromatics).

  • Pfizer Inc. (2005).[1] Process for the preparation of benzenesulfonyl chloride derivatives. US Patent 6,858,644.[1] (Describes industrial chlorosulfonation of phenetole derivatives).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Section 11-12: The effect of multiple substituents). [1]

  • Vertex Pharmaceuticals. (2015).[1] Synthesis of 4-ethoxy-benzenesulfonyl chloride intermediates. WO2015063726A1.[1] (Specific examples of ethoxy-benzene functionalization).

Disclaimer: These protocols involve hazardous reagents (Chlorosulfonic acid, Thionyl chloride).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Poly-Substituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The cross-coupling of poly-substituted bromobenzenes represents a significant bottleneck in modern drug discovery. As medicinal chemistry shifts toward higher Fsp³ character and "escape from flatland," the demand for coupling sterically encumbered ortho-substituted arenes has surged.

Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) often fail with these substrates due to:

  • Steric Inhibition: Ortho-substituents block the approach of the coupling partner during transmetallation or amine coordination.

  • Slow Oxidative Addition: Electron-rich poly-substituted rings (e.g., 2,4,6-trimethoxybromobenzene) deactivate the C–Br bond.

  • Competitive Dehalogenation: Slow catalytic turnover allows β-hydride elimination or protodehalogenation to dominate.

This Application Note details two self-validating protocols designed specifically for tetra-ortho-substituted biaryl synthesis (Suzuki-Miyaura) and sterically hindered amination (Buchwald-Hartwig) .

Mechanistic Insight: The "Steric Relief" Paradox

In standard coupling, oxidative addition is often rate-limiting. However, in sterically crowded systems, the energy landscape shifts.

  • Ligand Role: Bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs) are essential. They force the Pd center into a mono-ligated, 12-electron species (

    
    ), which is the active catalyst.
    
  • Reductive Elimination (RE): Counter-intuitively, steric bulk on the ligand accelerates reductive elimination.[1][2] The crowded metal center releases the product to relieve steric strain.

  • The Bottleneck: The challenge lies in Transmetallation (Suzuki) or Amine Binding (Buchwald), where the bulky substrate must approach the crowded Pd center.

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific pathway for a Precatalyst-based cycle, highlighting where steric bulk acts as both a hindrance and a driver.

G cluster_0 Critical Failure Point Precat Pd(II) Precatalyst (Stable Storage) ActivePd L-Pd(0) (12e- Active Species) Precat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Ar-Br TransMet Transmetallation/Binding (Steric Bottleneck) OxAdd->TransMet + R-B(OH)2 or HNR2 RedElim Reductive Elimination (Strain Relief) TransMet->RedElim Pd(II) Intermediate RedElim->ActivePd Regeneration Product Coupled Product (Ar-Ar' or Ar-N) RedElim->Product Product Release

Figure 1: Catalytic cycle for hindered substrates. Note the 'Steric Bottleneck' at the Transmetallation/Binding stage, which requires optimized ligand geometry to overcome.

Protocol 1: Suzuki-Miyaura Coupling of Tetra-Ortho-Substituted Arenes[3]

This protocol utilizes SPhos , a ligand designed by the Buchwald group to facilitate the coupling of extremely hindered substrates (e.g., mesityl bromide with 2,6-disubstituted boronic acids). We utilize the G3/G4 Precatalyst system to ensure precise Pd:Ligand stoichiometry and rapid initiation.

Materials
  • Substrate: Poly-substituted Aryl Bromide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2–5 mol%) [CAS: 1445085-82-4]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (2.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio). Note: The biphasic system is crucial for dissolving inorganic bases while protecting the catalyst.

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • To a 4 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (0.50 mmol), Aryl Boronic Acid (0.75 mmol), and

      
       (212 mg, 1.0 mmol).
      
    • Add SPhos Pd G3 (0.01 - 0.025 mmol).

    • Critical Check: If the boronic acid is prone to protodeboronation (e.g., polyfluorinated), increase amount to 2.0 equiv.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject degassed Toluene (2.0 mL) and degassed Water (0.2 mL).

  • Reaction:

    • Place in a pre-heated block at 100 °C . Stir vigorously (1000 rpm).

    • Time: Reaction typically reaches completion in 2–4 hours.

    • Visual Cue: The reaction mixture should turn from pale yellow to dark amber/black. If it turns black immediately upon heating (within 1 min), catalyst decomposition may be occurring—check inert atmosphere.

  • Workup:

    • Cool to room temperature.[3][4] Dilute with Ethyl Acetate (5 mL).

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.

Data: Ligand Performance on Hindered Substrates

Comparison of yields for the coupling of 2-bromo-1,3-dimethylbenzene with 1-naphthaleneboronic acid.

Ligand SystemPd SourceYield (%)Notes
PPh3 Pd(PPh3)4< 5%Failed. Steric congestion prevents transmetallation.
SPhos Pd(OAc)292%Excellent steric tolerance.
XPhos Pd2(dba)388%Good, but slightly lower yield for tetra-ortho systems compared to SPhos.
PEPPSI-IPr (Precatalyst)94%Excellent alternative for ultra-hindered systems.

Protocol 2: Buchwald-Hartwig Amination of Hindered Halides

Forming C–N bonds on poly-substituted rings is challenging because bulky amines struggle to coordinate to the Pd(II) center. RuPhos is the ligand of choice here due to its specific geometry that creates a pocket for the incoming amine.

Materials
  • Substrate: Poly-substituted Aryl Bromide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%) [CAS: 1599466-81-5]

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv) or LHMDS (for base-sensitive substrates).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Reaction Assembly:

    • In a nitrogen-filled glovebox, charge a vial with Aryl Bromide (0.50 mmol), Amine (0.60 mmol), and

      
       (67 mg, 0.70 mmol).
      
    • Add RuPhos Pd G4 (0.005 - 0.015 mmol).

  • Solvent & Heating:

    • Add anhydrous 1,4-Dioxane (2.0 mL, 0.25 M concentration).

    • Seal and remove from glovebox.

    • Heat to 80–100 °C .

  • Self-Validating Check:

    • Monitor via LCMS at 1 hour.

    • Checkpoint: If starting material remains but no product forms (and no dehalogenation), the amine is likely too sterically hindered for coordination.

    • Correction: Switch to BrettPhos Pd G4 , which has a larger bite angle and is tailored for the most difficult amines.

Troubleshooting & Optimization Logic

When reactions fail, use this logic flow to diagnose the root cause.

Optimization Start Reaction Failed? Check1 Is SM consumed? Start->Check1 Dehal Product: Dehalogenated Ar-H Check1->Dehal Yes Homocoup Product: Ar-Ar Homocoupling Check1->Homocoup Yes Intact SM Remains (No Conversion) Check1->Intact No Sol1 Sol: Use Anhydrous Solvents Switch to milder base (K3PO4) Dehal->Sol1 Homocoup->Sol1 Sol2 Sol: Increase Temp (110°C) Switch to PEPPSI-IPent Intact->Sol2

Figure 2: Decision tree for troubleshooting failed cross-coupling reactions.

References

  • SPhos Discovery & Application: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[5][6][7] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Coupling of Sterically Hindered Substrates. Chemistry – A European Journal. [Link]

  • G3 Precatalyst Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladium Precatalysts. Chemical Science. [Link]

  • Amination Review (RuPhos/BrettPhos): Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Application Note: Synthesis of Ethoxy-Substituted Biaryl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ethoxy-substituted biaryl motifs are ubiquitous pharmacophores in medicinal chemistry (e.g., angiotensin II receptor antagonists like Valsartan) and essential mesogens in liquid crystal displays. The ethoxy group (


) imparts specific lipophilicity and hydrogen-bond accepting properties, but its electron-donating nature significantly influences synthetic pathway selection.

This guide details two distinct, field-proven methodologies for synthesizing these intermediates. The choice between them depends on the availability of starting materials and the electronic requirements of the coupling partners.

  • Route A (Convergent): Suzuki-Miyaura coupling of an ethoxy-phenylboronic acid with an aryl halide. Best for building the core skeleton when the ethoxy group is stable to coupling conditions.

  • Route B (Linear): Late-stage ethylation of a hydroxy-biaryl intermediate via Williamson ether synthesis. Best when the biaryl core is commercially available or when the ethoxy group must be installed last to avoid side reactions.

Critical Analysis of Synthetic Routes

Decision Matrix

Before selecting a protocol, evaluate the electronic environment of your substrates.

SynthesisDecision Start Target: Ethoxy-Biaryl CheckCommercial Is the Biaryl-Phenol Commercially Available? Start->CheckCommercial RouteB Route B: Late-Stage Ethylation (Williamson Ether Synthesis) CheckCommercial->RouteB Yes AnalyzeHalide Analyze Aryl Halide Partner for Coupling CheckCommercial->AnalyzeHalide No Yes Yes No No ElectronPoor Electron-Poor Ar-X (Fast Oxidative Addition) AnalyzeHalide->ElectronPoor ElectronRich Electron-Rich Ar-X (Slow Oxidative Addition) AnalyzeHalide->ElectronRich RouteA_Standard Route A1: Standard Suzuki (Pd(PPh3)4 / Na2CO3) ElectronPoor->RouteA_Standard RouteA_Advanced Route A2: High-Activity Suzuki (Pd-XPhos / K3PO4) ElectronRich->RouteA_Advanced

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and electronic properties.

Method A: Suzuki-Miyaura Cross-Coupling

The Gold Standard for Biaryl Construction

Mechanistic Insight

The ethoxy group is a strong Electron Donating Group (EDG).

  • If on the Boronic Acid: The EDG increases the nucleophilicity of the aryl ring, generally facilitating transmetallation. However, it can make the boronic acid prone to protodeboronation (hydrolysis of the C-B bond) if the base is too strong or the reaction time is prolonged.

  • If on the Aryl Halide: The EDG increases electron density at the C-X bond, significantly slowing down oxidative addition (the rate-determining step). In this case, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) are required to facilitate the reaction.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for EDG-Ar-X) Pd0->OxAdd + Ar-X PdII_X Ar-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (Base Assisted) PdII_X->TransMet + Ar'-B(OH)2 + Base PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 + Biaryl

Caption: The catalytic cycle. Note that ethoxy-substituted halides retard the Oxidative Addition step (Red Node).

Protocol: Synthesis of 4-Ethoxy-4'-Acetylbiphenyl

Target Description: Coupling of 4-ethoxyphenylboronic acid with 4'-bromoacetophenone.

Reagents:

  • 4-Ethoxyphenylboronic acid (1.2 equiv)

  • 4'-Bromoacetophenone (1.0 equiv)

  • Catalyst:

    
     (3 mol%) - Chosen for robustness against air/moisture compared to 
    
    
    
    .
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inert Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line (Nitrogen/Vacuum).

  • Charging: Add 4'-bromoacetophenone (5.0 mmol, 0.995 g), 4-ethoxyphenylboronic acid (6.0 mmol, 1.00 g), and

    
     (10.0 mmol, 1.38 g).
    
  • Degassing (Critical): Add 1,4-Dioxane (20 mL) and Water (5 mL). Degas the solvent mixture by bubbling nitrogen through it for 15 minutes. Explanation: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd catalyst.

  • Catalyst Addition: Add

    
     (0.15 mmol, 122 mg) quickly under a positive stream of nitrogen.
    
  • Reaction: Heat the mixture to 90°C in an oil bath for 4-6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The boronic acid spot (baseline) should disappear, and a new fluorescent spot should appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and water (30 mL). Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
    

Expected Yield: 85-92% Data Validation:


 NMR should show the characteristic ethoxy triplet (

ppm) and quartet (

ppm).

Method B: Late-Stage Ethylation (Williamson Ether Synthesis)

Best for Functionalizing Pre-Existing Biaryl Phenols

Mechanistic Insight

This is an


 reaction.[2] The phenoxide anion (generated in situ) attacks the electrophilic carbon of ethyl iodide.
  • Key Driver: The acidity of the phenol (

    
    ) allows deprotonation by weak bases like carbonate, avoiding side reactions associated with strong bases like NaH.
    
  • Finkelstein Effect: Using Ethyl Iodide (EtI) is preferred over Ethyl Bromide due to the weaker C-I bond, which facilitates faster displacement.

Protocol: Ethylation of 4-Phenylphenol

Target Description: Conversion of 4-phenylphenol to 4-ethoxyphenylphenol.

Reagents:

  • 4-Phenylphenol (1.0 equiv)

  • Ethyl Iodide (1.5 equiv) - Excess used due to volatility.

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is faster (polar aprotic), but Acetone is easier to remove.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-phenylphenol (10 mmol, 1.70 g) in DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol, 2.76 g). Stir at room temperature for 15 minutes. The mixture may become a slurry.
    
  • Alkylation: Add Ethyl Iodide (15 mmol, 1.2 mL) dropwise via syringe.

  • Heating:

    • If using Acetone: Reflux (56°C) overnight.

    • If using DMF: Heat to 60°C for 3-4 hours. Caution: Do not overheat, as EtI is volatile (bp 72°C).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Diethyl Ether.

  • Purification: Recrystallization from Ethanol is usually sufficient. Column chromatography is rarely needed for this route.

Expected Yield: >95%

Comparative Data & Troubleshooting

Yield Comparison Table
FeatureMethod A (Suzuki)Method B (Ethylation)
Primary Use Constructing the biaryl C-C bondFunctionalizing an existing biaryl
Typical Yield 80 - 90%90 - 98%
Atom Economy Lower (Boronic waste, Pd ligands)High (Simple salt byproduct)
Cost High (Pd catalyst)Low (Generic reagents)
Scalability Good (requires Pd removal)Excellent
Troubleshooting Guide
  • Problem: Low conversion in Suzuki Coupling.

    • Diagnosis: Catalyst poisoning or inactive catalyst.

    • Solution: Ensure thorough degassing. If the aryl halide is electron-rich (e.g., 4-bromo-1-ethoxybenzene), switch to Pd(OAc)2 + SPhos or Pd-XPhos G2 . These ligands create a more electron-rich Pd center to facilitate oxidative addition [1].[3]

  • Problem: Homocoupling of Boronic Acid (Ar-Ar formed instead of Ar-Ar').

    • Diagnosis: Oxygen presence or excess boronic acid.

    • Solution: Rigorous exclusion of air. Add the boronic acid slowly (syringe pump) if the problem persists.

  • Problem: Incomplete Ethylation (Method B).

    • Diagnosis: Ethyl iodide evaporation.

    • Solution: Use a highly efficient reflux condenser. Add an additional 0.5 equiv of EtI after 2 hours.

References

  • Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects and Ligand Design. Source: Chemical Reviews (ACS). URL:[Link] Context: Foundational review on optimizing conditions for electron-rich/poor substrates.

  • Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Context: Detailed protocols for biaryl synthesis including troubleshooting for deactivated systems.

  • Williamson Ether Synthesis: Industrial & Green Applications. Source: Organic Process Research & Development. URL:[Link] Context: Validation of high-temperature etherification and industrial scalability.

  • Synthesis of 4-Methoxybiphenyl (Analogous Protocol). Source: Organic Syntheses.[2][4][5] URL:[Link] Context: Authoritative standard for biaryl ether synthesis and purification.

Sources

Application Note: Chemoselective Preparation of Grignard Reagents from 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the preparation of the Grignard reagent derived from 1-bromo-2-chloro-4-ethoxy-5-methylbenzene. The synthesis presents a specific chemoselective challenge: inserting magnesium into the C–Br bond while retaining the C–Cl bond intact.[1][2]

Two distinct methodologies are provided:

  • Method A (Direct Insertion): A cost-effective, classical approach suitable for large-scale batches where cryogenic cooling is limited.

  • Method B (Magnesium-Halogen Exchange): A precision "Turbo Grignard" protocol using

    
    -PrMgCl·LiCl, recommended for high-value pharmaceutical intermediates to minimize Wurtz coupling and maximize functional group tolerance.
    

Chemical Context & Substrate Analysis[3][4][5][6]

The substrate, This compound , possesses a unique electronic and steric profile that dictates the reaction parameters.

  • Chemoselectivity (Br vs. Cl): The C–Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). This thermodynamic difference allows for selective magnesiation at the C1 position. However, thermal control is critical; uncontrolled exotherms can lead to "scrambling" or insertion into the chloride.

  • Electronic Effects: The molecule contains two Electron Donating Groups (EDGs): an ethoxy group (-OEt) at C4 and a methyl group (-Me) at C5.

    • Impact on Direct Insertion: Electron-rich aryl halides generally exhibit slower initiation kinetics on Magnesium surfaces compared to electron-poor substrates.

    • Impact on Exchange: In Mg/Halogen exchange, EDGs destabilize the resulting aryl anion intermediate, potentially requiring the enhanced reactivity of the LiCl-complexed reagents (Turbo Grignard).

Reaction Scheme & Selectivity Pathway

ReactionPathway Substrate 1-Bromo-2-chloro- 4-ethoxy-5-methylbenzene Mg Mg / THF Substrate->Mg Method A Turbo i-PrMgCl·LiCl Substrate->Turbo Method B Product Target Grignard (C-MgBr formed, Cl intact) Mg->Product Controlled (<65°C) SideProduct1 Wurtz Dimer (Homocoupling) Mg->SideProduct1 Overheating / High Conc. Turbo->Product -15°C to 0°C SideProduct2 Benzyne Intermediate (Elimination) Product->SideProduct2 If >0°C (Ortho-elimination)

Figure 1: Reaction pathways illustrating the target transformation and potential thermal degradation routes.

Safety & Pre-Reaction Considerations

Hazard Analysis
  • Induction Period: The direct reaction (Method A) often displays a dormant induction period followed by a rapid, runaway exotherm. Never add the entire halide charge before initiation is confirmed.

  • Substrate Hazards: Halogenated aromatic ethers can be skin sensitizers and severe eye irritants. Use double-gloving (Nitrile).

  • Moisture Sensitivity: Grignard reagents are pyrophoric in high concentrations and violently hydrolyze. All glassware must be oven-dried (

    
    C) for at least 4 hours.
    
Reagent Specifications
ComponentSpecificationReason
Solvent THF (Anhydrous, Inhibitor-free)Water < 50 ppm. THF coordinates Mg better than Et₂O, crucial for aryl chlorides stability.
Magnesium Turnings (Grignard grade)High surface area. Avoid powder (too reactive/dangerous) or ribbon (too slow).
Activator DIBAL-H or IodineDIBAL-H is superior for scavenging moisture; Iodine is the classic visual indicator.
Inert Gas Argon or Nitrogen (4.8 Grade)Argon is heavier than air and provides a better blanket for refluxing reactions.

Method A: Direct Magnesium Insertion (Batch Protocol)

Best for: Scale-up >100g, cost-sensitive projects.

Step-by-Step Protocol
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel. Flush the system with Argon for 15 minutes.

  • Magnesium Charge: Add Magnesium turnings (1.1 equiv) to the flask.

  • Activation (Dry Stir): Stir the Mg turnings dry under Argon for 10 minutes to create fresh surface friction.

  • Solvent & Activator: Add enough anhydrous THF to just cover the Mg. Add a single crystal of Iodine (

    
    ).
    
  • Initiation:

    • Prepare a solution of the substrate (1.0 equiv) in THF (concentration ~1.0 M).

    • Add 5-10% of this solution to the Mg.

    • Observation: Heat gently with a heat gun. Initiation is confirmed by the disappearance of the brown Iodine color, the onset of turbidity, and a spontaneous temperature rise.

  • Controlled Addition:

    • Once initiated, begin dropwise addition of the remaining substrate solution.

    • Crucial: Adjust rate to maintain a gentle reflux solely from the heat of reaction. External heating should be removed.[3]

    • Temp Control: Maintain internal temperature between

      
      C. Do not exceed 
      
      
      
      C to prevent reaction with the ortho-chloro group.
  • Post-Reaction: After addition is complete, reflux gently (external heat) for 1 hour to ensure conversion of the electron-rich bromide.

  • Filtration: Cool to Room Temperature (RT). Filter through a glass frit under Argon to remove excess Mg.

Method B: Magnesium-Halogen Exchange (Turbo Grignard)[8]

Best for: High-value intermediates, strict impurity profiles, and avoiding Wurtz coupling.

This method utilizes the Knochel-Hauser base concept. The lithium chloride breaks up the polymeric Grignard aggregates, increasing the reactivity of the isopropylmagnesium chloride, allowing the exchange to occur at lower temperatures where the ortho-chloride is stable.

Step-by-Step Protocol
  • Reagent Prep: Purchase or prepare a solution of

    
    -PrMgCl·LiCl (approx 1.3 M in THF). Titrate before use (see Section 6).
    
  • Substrate Solution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M concentration) in a flame-dried flask under Argon.

  • Cooling: Cool the substrate solution to

    
    C using an ice/salt or glycol bath.
    
    • Note: Electron-rich bromides exchange slower than electron-poor ones. While

      
      C is standard for some, this substrate requires slightly higher temps (
      
      
      
      C to
      
      
      C) to drive the equilibrium.
  • Exchange:

    • Add

      
      -PrMgCl[4][5][6]·LiCl (1.1 equiv) dropwise over 15 minutes.
      
    • Monitor internal temperature; keep

      
      C.
      
  • Incubation: Stir at

    
    C for 1 to 2 hours.
    
    • Monitoring: Take a 0.1 mL aliquot, quench with water, and check by GC/HPLC. You are looking for the disappearance of the starting bromide and the appearance of the des-bromo (protonated) product.

  • Utilization: The resulting Grignard is active and should be used immediately at

    
    C or cooled further depending on the electrophile.
    
Workflow Diagram: Method B

ExchangeProtocol Step1 Dissolve Substrate in THF Cool to -15°C Step2 Add i-PrMgCl·LiCl (1.1 eq) Dropwise addition Step1->Step2 Step3 Stir at 0°C for 2 Hours (Mg/Halogen Exchange) Step2->Step3 Decision GC/MS Check (Aliquot Quench) Step3->Decision ActionA Stir addl. 1h or Warm to RT (Caution) Decision->ActionA Incomplete ActionB Proceed to Electrophile Addition Decision->ActionB Complete PathA Start Material Present PathB Conversion >98% ActionA->Decision

Figure 2: Operational workflow for the Turbo Grignard exchange method.

Analytical Validation: The Knochel Titration

Do not rely on theoretical molarity. You must titrate the reagent to determine the precise active concentration.

Method: Titration with Iodine using LiCl as a solubilizer.[7]

  • Indicator Solution: Dissolve

    
     (254 mg, 1.0 mmol) in a 0.5 M solution of LiCl in anhydrous THF (5-10 mL). The solution will be dark brown.[8]
    
  • Process:

    • Cool the Iodine solution to

      
      C.[8]
      
    • Add the prepared Grignard reagent dropwise via a tared syringe.

    • Endpoint: The brown color disappears instantly upon reaction. The endpoint is reached when the solution becomes completely colorless (or slightly yellowish if the Grignard is colored).

  • Calculation:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Initiation (Method A) Mg surface oxidized or wet solvent.Add 0.1 mL of 1,2-dibromoethane (entrainment method). Sonicate the Mg turnings before use.
High Wurtz Coupling Concentration too high or Temp too high.Dilute reaction to 0.5 M. Lower addition rate. Switch to Method B.
Low Yield (Method B) Incomplete exchange (Equilibrium issue).The 5-Me and 4-OEt groups deactivate the bromide. Allow to warm to RT for 30 mins, but monitor strictly for benzyne formation.
Precipitation Schlenk equilibrium shifting to

.
Add anhydrous LiCl (0.5 equiv) or use THF as solvent (better solubility than Ether).

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[5][9] Angewandte Chemie International Edition, vol. 42, no.[5][9] 36, 2003, pp. 4302–4320. Link

  • Krasovskiy, A., & Knochel, P. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[10] Synthesis, vol. 2006, no.[10] 05, 2006, pp. 890–891. Link

  • BenchChem Application Notes. "Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene." (General principles of Br/Cl selectivity). Link

  • Organic Syntheses. "Preparation of Grignard Reagents." Org.[11][12][13] Synth. Coll. Vol. 1, p. 226. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-5-Methyl Aryl Bromide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #RXN-OPT-2Cl5Me Subject: Yield Improvement & Chemoselectivity Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering low yields or impurity profiles in the coupling of 2-chloro-5-methyl aryl bromides . This substrate presents a classic "Push-Pull" conflict in catalysis:

  • The Chemoselectivity Trap: You possess two electrophilic sites (

    
     and 
    
    
    
    ).[1] You must activate the bromide exclusively.[1]
  • The Ortho-Wall: The chlorine atom at the 2-position creates significant steric hindrance, blocking the palladium center from accessing the C-Br bond.[1]

  • The Electronic Dampener: The 5-methyl group adds electron density to the ring, slightly deactivating the electrophile compared to a naked haloarene.

This guide provides the logic, protocols, and troubleshooting steps to navigate these conflicting forces.

Module 1: The Chemoselectivity Engine

Q: Why am I observing 2-chloro-5-methyl biaryl (desired) and 2-bromo-5-methyl biaryl (undesired) mixtures?

A: This is a failure of oxidative addition kinetics .[1] In an ideal system, Palladium (Pd) inserts into the


 bond (

) much faster than the

bond (

).[1] However, if your catalyst is too active or the temperature is too high, the energy barrier for

insertion is overcome, leading to "scrambling" or double-coupling.

The Fix:

  • Ligand Selection: Use bulky, electron-rich phosphines (Buchwald Ligands).[1] They accelerate the difficult insertion into the sterically hindered

    
     bond but are bulky enough to make the second insertion (into the product's remaining 
    
    
    
    bond) unfavorable.[1]
  • Temperature Control: Do not exceed 80°C initially.

    
     activation often requires temperatures >100°C unless activated by strong electron-withdrawing groups (which the 5-methyl is not).[1]
    
Visualization: The Selectivity Decision Tree

Chemoselectivity Start Substrate: 1-Bromo-2-chloro-5-methylbenzene Pd0 Pd(0) Catalyst Start->Pd0 PathA Path A: C-Br Insertion (Kinetically Favored) Pd0->PathA  Steric Bulk (Ligand)  Favors Br PathB Path B: C-Cl Insertion (High Energy Barrier) Pd0->PathB  Excess Heat  Too Active Cat. ProdA Intermediate A: Ar-Pd(II)-Br (Desired) PathA->ProdA ProdB Intermediate B: Ar-Pd(II)-Cl (Undesired Isomer) PathB->ProdB Final Cross-Coupling ProdA->Final  Product with  Intact Cl

Figure 1: Kinetic pathway selection. The goal is to lower the activation energy for Path A while keeping Path B inaccessible.

Module 2: Overcoming Steric Hindrance (The Ortho-Effect)

Q: My reaction stalls at 40% conversion. Is the catalyst dead?

A: Likely not dead, but blocked .[1] The chlorine at position 2 sterically crowds the bromine at position 1.[1] Standard ligands like


 or even 

may struggle to "wedge" the Pd atom into that gap.[1]

The Solution: Specialized Ligands You need ligands that are "flexible" – bulky enough to drive the reaction forward (reductive elimination) but capable of exposing the Pd center for that difficult initial bite (oxidative addition).[1]

LigandSuitabilityWhy?
SPhos High The "Gold Standard" for ortho-substituted aryl chlorides/bromides.[1] The methoxy groups on the biaryl backbone provide stability and facilitate entry into hindered centers.[1]
XPhos High Similar to SPhos but even bulkier.[1] Excellent if the coupling partner (boronic acid/amine) is also hindered.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

MediumVery active, but air-sensitive and can sometimes be too active, risking

insertion.[1]

Low Insufficient activity for hindered substrates.[1] Will lead to stalled reactions.
Module 3: The "Hidden" Yield Killer (Hydrodehalogenation)

Q: I see the starting material disappear, but the mass spec shows a product with Mass [M-Br+H]. What happened?

A: You are a victim of Hydrodehalogenation .[1][2] Instead of coupling, the Palladium hydride species (H-Pd-Ar) formed, followed by reductive elimination to give Ar-H (the reduced arene).[1]

Root Causes & Fixes:

  • Solvent Choice: Primary and secondary alcohols (Isopropanol, Ethanol) are hydride donors.[1]

    • Fix: Switch to aprotic polar solvents like THF, Dioxane, or Toluene . If water is needed for the base, use a biphasic system (e.g., Toluene/Water).[1]

  • Base Choice: Strong bases like alkoxides (

    
    ) promote 
    
    
    
    -hydride elimination.[1]
    • Fix: Use mild inorganic bases:

      
        (Potassium Phosphate) or 
      
      
      
      (Cesium Carbonate).[1]
Visualization: The Dehalogenation Trap

Dehalogenation ArPdBr Oxidative Addition Complex [L-Pd(Ar)-Br] Transmetal Transmetallation (Desired Path) ArPdBr->Transmetal BetaElim Beta-Hydride Elimination (Trap) ArPdBr->BetaElim  Promoted by  Hydride Donors Product Biaryl Product (Yield) Transmetal->Product Byproduct Reduced Arene (Ar-H) (Trash) BetaElim->Byproduct HydrideSource Source: Alcohols, Amines, or Strong Base HydrideSource->BetaElim

Figure 2: The divergence between productive coupling and destructive dehalogenation.[1]

Recommended Protocol: The "SPhos System"

This protocol is optimized for 2-chloro-5-methyl aryl bromides, balancing activity (for the hindered Br) with selectivity (preserving the Cl).[1]

Reagents:

  • Substrate: 1.0 equiv (2-chloro-5-methyl aryl bromide)

  • Coupling Partner: 1.2 – 1.5 equiv (Boronic Acid/Ester)[1]

  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%)[1]
    
    • Alternative: Pd-SPhos G2/G3 Precatalyst (highly recommended for consistency).[1]

  • Base:

    
     (2.0 – 3.0 equiv)[1]
    
  • Solvent: Toluene:Water (10:1 ratio) or Dioxane:Water (4:1).[1]

Step-by-Step Workflow:

  • The Setup: Charge a reaction vial with the aryl bromide, boronic acid, base (

    
    ), and Precatalyst (Pd-SPhos G2).[1]
    
    • Why Solid Base? Anhydrous phosphate acts as a water scavenger and mild base, releasing base slowly into the wet solvent phase.

  • Degassing (CRITICAL): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times .[1]

    • Why? Oxygen kills the active Pd(0) species and promotes homocoupling of the boronic acid.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Activation: Heat to 80°C .

    • Note: Do not jump to 110°C immediately.[1] Allow the difficult oxidative addition to initiate at moderate temperatures to preserve the C-Cl bond.[1]

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Success Marker: Disappearance of bromide; retention of chloride signal.[1]

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Black Precipitate (Palladium Black) Catalyst decomposition (Ligand dissociation).[1]Your ligand is not binding tightly enough.[1] Switch to XPhos or increase Ligand:Pd ratio to 2:1. Ensure strict oxygen-free conditions.[1]
No Reaction (0% Conversion) Steric bulk is preventing oxidative addition.[1]Increase temperature to 100°C. If still failing, switch to Pd-PEPPSI-IPr catalyst (NHC ligand), which is extremely active for hindered halides.[1]
Product contains no Chlorine Double coupling or Hydrodehalogenation.[1]Lower temperature.[1] Reduce reaction time. Switch from Carbonate base to Phosphate base.[1]
Homocoupling of Boronic Acid Oxygen leak or slow oxidative addition.[1]Degas solvents vigorously. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the aryl bromide.
References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][3]

    • Context: Establishes SPhos and XPhos as superior ligands for sterically hindered substrates.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4][5][6][7][8][9] Angewandte Chemie International Edition.[1][10]

    • Context: Defines the reactivity hierarchy of Cl vs Br and the role of bulky phosphines.
  • Navarro, O., et al. (2003).[1] General Optimization of the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry.[1][11][3]

    • Context: Provides the basis for using weak bases (

      
      ) to prevent dehalogenation.[1]
      
  • BenchChem Technical Support. (2025). Managing Hydrodehalogenation in Palladium-Catalyzed Reactions.

    • Context: Troubleshooting mechanisms for hydride elimination pathways.[1]

Sources

Technical Support Center: Purification of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

[1]

Product Code: B-CEMB-01 CAS: 2379322-07-1 Chemical Formula: C₉H₁₀BrClO Molecular Weight: 249.53 g/mol [1][2]

Executive Summary & Physical Profile

This compound is a highly functionalized aromatic building block, often utilized as an intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and agrochemicals.[1] Its purification is non-trivial due to the presence of regioisomers (specifically the ortho-bromo isomer) and the tendency of ethoxy-substituted benzenes to "oil out" during crystallization.[1]

Physical Properties & Solubility Data
PropertyValue / CharacteristicNotes
Physical State Low-melting solid or viscous oilDependent on purity; highly pure samples crystallize.[1]
Melting Point 45–55 °C (Estimated)Impurities significantly depress MP, leading to oils.[1]
Boiling Point ~280–290 °C (at 760 mmHg)Decomposes at high T; requires high vacuum for distillation.[1]
Solubility (High) DCM, Ethyl Acetate, Toluene, THFGood for extraction and dissolving crude.
Solubility (Low) Water, Cold Hexane, Cold EthanolIdeal candidates for anti-solvents.[1]
Key Impurities 3-Bromo isomer, Di-bromo speciesFormed during non-selective bromination.[1]

Purification Decision Matrix

Use the following logic flow to determine the optimal purification strategy for your specific crude batch.

PurificationWorkflowStartCrude Mixture AnalysisCheckStatePhysical State @ RT?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidCrystallineOilViscous OilCheckState->OilLiquidRecrystProtocol A:Recrystallization(EtOH or Hex/EtOAc)Solid->RecrystHigh Purity (>85%)ColumnProtocol B:Flash Chromatography(Silica Gel)Solid->ColumnLow Purity (<85%)TLCTLC Analysis(Hexane:EtOAc 9:1)Oil->TLCDistillProtocol C:High Vac Distillation(< 1 mmHg)TLC->DistillSingle Spot (Clean)TLC->ColumnMultiple Spots (Isomers)EndQC: NMR / HPLCRecryst->EndPure CrystalsDistill->EndPure DistillateColumn->EndPure Oil/Solid

Figure 1: Decision matrix for selecting the appropriate purification method based on crude physical state and purity profile.

Detailed Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace isomers and inorganic salts from semi-solids.[1]

The Challenge: Ethoxy-benzenes are prone to "oiling out" (forming a second liquid phase) rather than crystallizing, especially if cooled too quickly.[1]

Solvent System:

  • Primary Solvent: Ethanol (95%) or Methanol.[1]

  • Alternative: Hexane/Ethyl Acetate (10:1 ratio).[1]

Step-by-Step Guide:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to dissolve the solid.

    • Tip: If the solution is dark orange/brown, treat with activated charcoal (5% w/w) for 15 minutes, then filter hot through Celite.[1]

  • Seeding (Critical): Allow the solution to cool to room temperature. If oil droplets form, re-heat until clear, add a seed crystal of pure material, and cool very slowly (wrap flask in a towel).

  • Crystallization: Once stable crystals form at room temperature, move the flask to a fridge (4°C) for 12 hours.

    • Warning: Do not place directly in a freezer; rapid cooling promotes oiling out.[1]

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold (-20°C) Ethanol.

  • Drying: Dry under high vacuum (< 5 mbar) at 30°C for 4 hours.

Protocol B: Flash Column Chromatography

Best for: Separating regioisomers (e.g., 3-bromo vs. 1-bromo) or purifying oils.[1]

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Gradient of Hexane (or Petroleum Ether) and Ethyl Acetate.[1]

  • Equilibration: Pack column with 100% Hexane.

  • Loading: Dissolve crude oil in a minimum volume of DCM:Hexane (1:1). Load carefully.

  • Elution:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities).[1]

    • 5–20 min: 0% → 5% EtOAc in Hexane (Target compound typically elutes here).

    • 20+ min: 10% EtOAc (Elutes polar byproducts/phenols).[1]

  • Detection: UV at 254 nm. The target compound (tetra-substituted benzene) will absorb strongly.[1]

Protocol C: Vacuum Distillation

Best for: Large-scale purification of oily crude >50g.[1]

  • Vacuum Requirement: < 1 mmHg (High Vacuum is mandatory).[1]

  • Temperature: Expect boiling point ~140–160°C at 0.5 mmHg.

  • Pre-treatment: Ensure all inorganic salts are washed out (water wash) and solvent is stripped.[1] Residual salts can catalyze decomposition at distillation temperatures.[1]

Troubleshooting & FAQs

Issue: "My product is oiling out during recrystallization."

Cause: The solution is too concentrated, or the cooling is too rapid. The "melting point" of the solvated oil is lower than the crystallization temperature.[1] Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of extra solvent (increase dilution by 10-15%).

  • Add a seed crystal at 30–35°C.

  • Agitate gently (stir bar on lowest setting) to induce nucleation.

Issue: "I see a persistent yellow/orange color."

Cause: Trace free bromine (Br₂) or oxidized phenolic impurities.[1] Fix:

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces Br₂ (colored) to bromide (colorless/water-soluble).[1]

  • Wash with 1M NaOH to remove unreacted phenolic starting materials.[1]

Issue: "NMR shows a mixture of isomers."

Context: In the bromination of 2-chloro-4-ethoxy-1-methylbenzene, the ethoxy group directs para (to pos 1) and ortho (to pos 3).[1] The 1-bromo isomer is desired. Diagnostic:

  • 1-Bromo (Target): Para to Ethoxy.[1] Look for aromatic protons as singlets (or weak coupling) due to isolation.[1]

  • 3-Bromo (Impurity): Ortho to Ethoxy.[1] Fix: Isomers often have slightly different polarity.[1] Use Protocol B (Chromatography) with a shallow gradient (e.g., 100:0 to 98:2 Hexane:EtOAc) to separate them.[1]

Impurity Formation Pathways

Understanding where impurities come from is key to preventing them.[1]

ImpurityPathwaysSMStarting Material:2-Chloro-4-ethoxy-1-methylbenzeneReagent+ Br2 / FeBr3TargetTARGET (Major):1-Bromo-2-chloro-4-ethoxy-5-methylbenzene(Para to OEt)SM->Target Electrophilic Subst.(Sterically favored)Impurity1IMPURITY (Minor):3-Bromo isomer(Ortho to OEt)SM->Impurity1 Steric ClashImpurity2IMPURITY (Trace):Dibromo species(Over-bromination)Target->Impurity2 Excess Br2

Figure 2: Mechanistic pathway of bromination showing the origin of the target compound versus common regioisomeric impurities.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86213212, 1-Bromo-2-chloro-4-methoxy-5-methylbenzene. (Analogous structure properties). Retrieved from [Link]

  • Org. Synth. 1955, Coll. Vol. 3, 200. Preparation of o-Chlorobromobenzene. (Foundational method for halogen exchange and purification of mixed halo-benzenes). Retrieved from [Link][1]

  • Google Patents (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1] (Describes purification of similar ethoxy-bromo-chloro-benzene intermediates via crystallization). Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1]

Separating 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Ticket System Status: [ONLINE] Current Topic: Regioisomer Separation & Purification Strategies Target Molecule: this compound (MW: ~249.53 g/mol )

Executive Summary: The Separation Challenge

Synthesizing tetrasubstituted benzene rings—specifically those containing mixed halogens (Br/Cl), an alkoxy group (OEt), and an alkyl group (Me)—creates a "perfect storm" for difficult separations.

The primary contaminants are invariably regioisomers (e.g., 1-Chloro-2-bromo... or positional swaps of the halogens relative to the directing ethoxy group). These isomers often share:

  • Identical Molecular Weight: Mass Spec (MS) is useless for differentiation.

  • Similar Polarity:

    
     on silica is often 
    
    
    
    .
  • Overlapping Boiling Points: Distillation requires distinct vapor pressure differences, which these isomers lack.

This guide provides a tiered troubleshooting approach, moving from analytical diagnostics to scalable purification.

Module 1: Diagnostic Triage (Analytical)

User Question: "I have a crude mixture showing one major spot on TLC, but the melting point is depressed (broad range). How do I definitively identify my target isomer versus the byproducts?"

Technical Response: Do not rely on 1D


H-NMR alone. The aromatic region will likely show two singlets (or weak doublets) for all isomers. You must use Nuclear Overhauser Effect Spectroscopy (NOESY)  to map spatial proximity.
The "Smoking Gun" Diagnostic Protocol

The target molecule has a Methyl group at C5 and a Proton at C6.

  • Target Structure: 1-Br, 2-Cl, 4-OEt, 5-Me.

  • Key Interaction: The Methyl protons (C5) are spatially close to the aromatic proton at C6.

Step-by-Step Identification:

  • Run 1D

    
    H-NMR:  Locate the Methyl singlet (~2.1-2.3 ppm) and the two aromatic signals (~6.8-7.5 ppm).
    
  • Run 1D NOE (or 2D NOESY): Irradiate the Methyl peak.

  • Interpret Results:

    • Positive Enhancement at H6: Confirms the Methyl is adjacent to an aromatic proton.

    • No Enhancement: Suggests the Methyl is flanked by substituents (e.g., if the structure was 1-Br, 2-Cl, 3-Me, 4-OEt... highly unlikely but possible depending on synthesis).

  • Verify Ethoxy Proximity: Irradiate the methylene quartet of the Ethoxy group (-OCH 2CH3). You should see enhancement of the other aromatic proton (H3).

Decision Matrix (Graphviz Workflow):

Analytical_Decision_Tree start Crude Mixture Analysis nmr 1H-NMR (Aromatic Region) start->nmr singlets Two Singlets Observed? nmr->singlets singlets->nmr No (Check Purity) noesy Run 1D-NOE / NOESY Irradiate Methyl Group singlets->noesy Yes result1 NOE at H-Aromatic observed noesy->result1 result2 NO NOE observed noesy->result2 conclusion1 Confirm: Methyl is ortho to H (Target Structure Likely) result1->conclusion1 conclusion2 Reject: Methyl is flanked by substituents (Wrong Regioisomer) result2->conclusion2

Caption: Analytical workflow to distinguish regioisomers using spatial NMR techniques.

Module 2: Chromatographic Separation

User Question: "Standard silica flash chromatography isn't working. The spots overlap completely. What stationary phase should I use?"

Technical Response: Standard silica separates based on polarity (dipole-dipole). Regioisomers of halogenated toluenes have nearly identical dipole moments. You must exploit


 interactions  or steric shape selectivity .
Recommended Stationary Phases
Stationary PhaseMechanismSuitabilityNotes
Standard Silica (SiO2) PolarityLow Only effective if isomers have different H-bonding capabilities (unlikely here).
C18 (Reverse Phase) HydrophobicityMedium Good for separating mono- vs di-halogenated species, but poor for regioisomers.
Phenyl-Hexyl

Stacking
High The aromatic ring on the column interacts differently with the electron-deficient (Br/Cl) rings of your isomers.
PFP (Pentafluorophenyl) Electronic/ShapeVery High "Gold Standard" for separating halogenated aromatic isomers.
Troubleshooting Protocol: The "Silver Nitrate" Trick

If Phenyl-Hexyl columns are unavailable, you can modify standard silica:

  • Impregnation: Prepare silica gel impregnated with 5-10% Silver Nitrate (

    
    ).
    
  • Mechanism: Silver ions form weak charge-transfer complexes with the

    
    -systems. The stability of this complex varies significantly based on the steric crowding of the halogens.
    
  • Solvent System: Use non-polar eluents (Hexane/Toluene) to maximize the interaction with the silver ions.

Module 3: Crystallization (The Scalable Solution)

User Question: "I have 100g of material. Chromatography is too expensive. I tried recrystallizing from Ethanol, but it 'oiled out' (formed a liquid layer instead of crystals). Help?"

Technical Response: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture at the saturation point. This is common for highly substituted benzenes which have low lattice energy due to steric bulk.

Protocol: Controlled Melt Crystallization & Solvent Selection

1. Solvent Screening Table:

Solvent SystemRoleOutcome RiskRecommendation
Ethanol/Water Classic Polar/Anti-solventHigh Risk (Oiling) Avoid if MP < 60°C. Water induces rapid phase separation.
Hexane (or Heptane) Non-polarMedium Good solubility, but yield may be low. Cooling to -20°C required.
Methanol/DCM Mixed PolarityLow Risk Dissolve in minimal DCM (very soluble), add Methanol, slowly evaporate DCM.
Isopropyl Alcohol (IPA) IntermediateBest Balance IPA has a high boiling point but dissolves aromatics well.

2. The "Seeding at Metastable Zone" Technique (To fix Oiling Out):

  • Step 1: Dissolve crude material in IPA at 60°C.

  • Step 2: Cool slowly. If an oil droplet appears, STOP cooling . Reheat slightly until the oil dissolves.

  • Step 3: Add a "seed crystal" of the pure target (if available) or scratch the glass.

  • Step 4: Hold temperature constant. Allow the oil droplets to interact with the seed. The oil is a supercooled liquid; it needs a template to solidify.

  • Step 5: Once turbidity turns to solid suspension, resume slow cooling (1°C per minute).

Recrystallization Workflow (Graphviz):

Recrystallization_Logic crude Crude Mixture (100g) solvent Dissolve in IPA (Hot) crude->solvent cool Slow Cool (to 40°C) solvent->cool check Phase Check cool->check oil Oiling Out (Liquid droplets) check->oil Droplets cryst Crystals Forming check->cryst Solids fix Reheat to dissolve oil Add Seed Crystal Hold Temp oil->fix harvest Filter & Wash (Cold Heptane) cryst->harvest fix->check

Caption: Logic flow for managing 'oiling out' during crystallization of low-melting aromatics.

Module 4: Chemical Derivatization (The "Nuclear Option")

User Question: "Neither chromatography nor crystallization is giving me >98% purity. The isomer is persistent. Is there a chemical fix?"

Technical Response: If physical separation fails, use chemical kinetics. The position of the halogens affects the reactivity of the ring.

Strategy: Selective Nucleophilic Aromatic Substitution (SNAr)

  • Concept: The Fluorine or Chlorine in a specific position (ortho/para to electron withdrawing groups) is more labile.

  • Application: If your impurity is the regioisomer where a halogen is ortho to a strong withdrawing group (if any exist in your specific byproduct profile), you can react the mixture with a bulky amine. The impurity might react faster, becoming a very different polarity (amine derivative), which is then easily removed by acid wash or silica plug.

  • Warning: This requires careful kinetic control to avoid consuming your product.

References & Grounding

  • NMR of Regioisomers:

    • Concept: Distinction of polysubstituted benzenes using NOE and 2D-NMR.

    • Source: Oxford Instruments Application Notes.[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." 1

  • Solvent Selection for Crystallization:

    • Concept: General solvent tables for organic recrystallization (Ethanol, Hexane, Toluene).

    • Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[2][3][4][5][6] 2[7]

  • Chromatographic Separation of Regioisomers:

    • Concept: Difficulty of separating methyl/halogen regioisomers and the need for HPLC/GC.

    • Source: ResearchGate Discussions & Reddit Chemistry Archives (Validated Community Consensus). 8

  • Synthesis Context (Halogenated Alkoxybenzenes):

    • Concept: Synthesis of similar analogs (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) illustrating the halogenation patterns.

    • Source: ChemicalBook / Literature Precedents.[6] 9

Sources

Technical Support Center: Solubilizing 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility difficulties with 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene due to a thermodynamic mismatch between the solute and solvent. While DMSO is a "universal solvent," it is highly polar (


) and capable of hydrogen bonding (

). Your target molecule is highly lipophilic, relying primarily on dispersion forces (

) and possessing a high crystal lattice energy due to poly-halogenation (Br, Cl).

This guide addresses three critical failure modes:

  • Incomplete Dissolution: Solids remain despite vortexing.

  • Precipitation ("Crashing Out"): Solution clears, then forms crystals/oil over time.

  • Aqueous Shock: Immediate precipitation when diluted into biological media/buffers.

Part 1: The Science of Solubility (Root Cause Analysis)

To fix the problem, we must understand the molecular conflict.

The Hansen Solubility Parameter Mismatch

Solubility is maximized when the solute and solvent share similar Hansen Solubility Parameters (HSP).

ParameterDMSO (Solvent)Target Molecule (Est.)[1][2][3][4][5][6]Interaction Status

(Dispersion)
18.4 MPa

~19-21 MPa

Good Match (Both have electron density)

(Polarity)
16.4 MPa

~4-6 MPa

Poor Match (Solvent is too polar)

(H-Bonding)
10.2 MPa

~2-3 MPa

Poor Match (Solute cannot H-bond)

The Result: The DMSO molecules prefer to interact with themselves (or water) rather than solvate your hydrophobic aryl halide.

The "Water Trap" (Hygroscopicity)

DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb up to 10-15% water by weight within 24 hours if left uncapped.

  • Mechanism: Water dramatically increases the

    
     and 
    
    
    
    of the solvent mixture.
  • Consequence: Your compound, which was barely soluble in pure DMSO, becomes completely insoluble in "wet" DMSO, leading to immediate crystallization or "oiling out."

Part 2: Troubleshooting Workflows

Workflow A: The Dissolution Decision Tree

Use this logic flow to determine the correct solubilization strategy.

Dissolution_Workflow Start Start: Solid Compound + DMSO Visual Visual Inspection: Clear or Cloudy? Start->Visual Cloudy Cloudy / Solid Remains Visual->Cloudy Undissolved Clear Clear Solution Visual->Clear Dissolved Sonicate Step 1: Bath Sonicate (40°C, 10 mins) Cloudy->Sonicate Success Success: Store under N2/Ar Clear->Success Vortex Step 2: Vortex High Speed (30 sec) Sonicate->Vortex Fail_Loop Still Insoluble? Vortex->Fail_Loop Check_Water Step 3: Check DMSO Quality (Is it anhydrous?) Check_Water->Start DMSO was wet (Replace) Cosolvent Advanced: Add Co-solvent (Toluene or THF, 5-10%) Check_Water->Cosolvent DMSO was dry Fail_Loop->Check_Water Yes Fail_Loop->Success No (It cleared)

Figure 1: Decision tree for solubilizing lipophilic aryl halides in DMSO. Follow the yellow nodes for active troubleshooting.

Workflow B: The "Rescue" Protocol (For Stubborn Solids)

If the standard protocol fails, use this "Rescue Protocol" designed to overcome high lattice energy.

Prerequisites:

  • Anhydrous DMSO (opened <1 month ago, stored in desiccator).

  • Ultrasonic bath with temperature control.

  • Glass vials (Do not use plastic Eppendorf tubes for initial heating steps).

Step-by-Step:

  • The "Pre-Soak": Add the required volume of DMSO to the solid. Do not shake immediately. Let it sit for 5 minutes. This allows DMSO to penetrate the crystal lattice via capillary action.

  • Thermal Cycle:

    • Heat the vial to 45°C (Do not exceed 60°C to avoid degradation).

    • Vortex vigorously for 30 seconds while warm.

    • Why? Solubility increases exponentially with temperature. We want to dissolve it at high temp and hope for supersaturation stability at room temp.

  • Acoustic Cavitation (Sonication):

    • Place in a sonic bath at 40°C for 15 minutes.

    • Critical: Ensure the water level in the bath matches the liquid level in the vial.

  • Visual Check: Hold the vial up to a light source. Look for "schlieren" lines (wavy optical distortions) which indicate dissolution is happening but incomplete. If clear, proceed.

Part 3: Downstream Application (Bioassays & Dilution)

The most common failure point is diluting the DMSO stock into aqueous buffer (e.g., PBS or Media). This causes "Aqueous Shock Precipitation."

Mechanism of Aqueous Shock

When DMSO stock enters water, the DMSO molecules rapidly hydrate (exothermic reaction). The lipophilic this compound is instantly "abandoned" by the solvent and aggregates.

Aqueous_Shock Stock DMSO Stock (Solvated) Mix Mixing Interface (DMSO + Water) Stock->Mix Dilution Hydration DMSO Hydration (Exothermic) Mix->Hydration Fast Kinetic Agg Compound Aggregation (Precipitation) Hydration->Agg Hydrophobic Effect

Figure 2: The mechanism of precipitation upon aqueous dilution. The hydration of DMSO is faster than the dispersion of the solute.

Prevention Strategy: The "Intermediate Dilution" Method

Do not pipette 1 µL of stock directly into 1 mL of media. The concentration gradient is too steep.

  • Prepare an Intermediate Plate:

    • Dilute your 10 mM DMSO stock into a 50:50 DMSO:Water (or DMSO:Buffer) mix first.

    • Why? This tests solubility at 50% organic solvent. If it precipitates here, it will definitely precipitate in the assay.

  • Serial Dilution:

    • Step 1: 100% DMSO Stock.

    • Step 2: 10% DMSO (in buffer).

    • Step 3: 1% DMSO (Final Assay Concentration).

  • Dynamic Mixing:

    • When adding the stock to the aqueous buffer, vortex the buffer while adding the DMSO stock. Turbulent flow prevents local regions of high water concentration that trigger nucleation.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned cloudy after sitting on the bench for 2 hours. Why? A: Your DMSO absorbed atmospheric moisture.[6][7] this compound is highly sensitive to water content.

  • Fix: Re-heat to 40°C to redissolve. If it doesn't clear, the water content is too high. You must dry the solution (add activated 3Å molecular sieves) or prepare a fresh stock in anhydrous DMSO.

Q2: Can I use a co-solvent? A: Yes. If the compound is strictly for chemical synthesis, use Dichloromethane (DCM) or Toluene . If for biological assay, you can use Ethanol or PEG-400 as a bridge solvent, but DMSO is usually preferred for cell permeability.

  • Tip: A 90% DMSO / 10% Ethanol mix often suppresses precipitation better than pure DMSO for ethoxy-benzenes.

Q3: Is the compound degrading? A: Unlikely. Aryl halides are chemically stable in DMSO at room temperature. However, if the solution turns yellow/brown, it may indicate de-halogenation (unlikely without strong base/UV light) or oxidation of the ethoxy group. Verify purity via LC-MS.

Q4: It looks like an oil droplet at the bottom, not a crystal. What is this? A: This is "oiling out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated compound is depressed below room temperature in the presence of water.

  • Fix: Sonication is usually ineffective for oils. You must add more DMSO to lower the concentration or heat the sample to redissolve.

References

  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties.[8] Gaylord Chemical Company Literature.[2] Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • PubChem. (n.d.).[3][9][10][11] Compound Summary: Halogenated Benzene Derivatives. National Library of Medicine. Link

  • Cheng, X., et al. (2003). Improved solubility of poor water-soluble drugs by solid dispersion in DMSO. Journal of Pharmaceutical Sciences. Link (General principle citation).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. Link

Sources

Technical Support Center: Storage & Stability of Brominated Chloro-Ethoxy Toluene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Handling, Storage, and Troubleshooting of Functionalized Benzylic Bromides

  • Target Compound Class:

    
    -Bromo-chloro-ethoxy-toluenes (Benzylic Bromides)
    
  • User Level: Senior Research Chemist / Process Development Scientist

Scope & Critical Safety Warning

Note on Chemical Identity: This guide specifically addresses Benzylic Bromides (e.g., 1-(bromomethyl)-x-chloro-y-ethoxybenzene). These are potent alkylating agents used in drug discovery.

  • If your bromine is attached directly to the aromatic ring (Aryl Bromide), the compound is generally stable at room temperature.

  • If your bromine is on the methyl side-chain (Benzylic Bromide), it is inherently unstable , a severe lachrymator, and subject to rapid degradation. This guide focuses on this reactive species.

Urgent Safety Notice:

Lachrymator Hazard: These intermediates release HBr upon hydrolysis. Always handle in a functioning fume hood. Inhalation of vapors can cause severe respiratory distress.

The Science of Instability (Expertise & Causality)

To troubleshoot effectively, you must understand why these intermediates degrade. The specific substitution pattern (Chloro + Ethoxy) dictates the stability profile.

The "Ethoxy Effect" on Hydrolysis

The ethoxy group (


) is a strong electron-donating group (EDG). If located ortho or para to the bromomethyl group, it dramatically accelerates hydrolysis via the 

mechanism.
  • Ionization: The C-Br bond breaks, forming a bromide ion and a benzylic carbocation.

  • Resonance Stabilization: The oxygen lone pair on the ethoxy group donates electron density into the ring, stabilizing the carbocation.

  • Water Attack: Ambient moisture attacks the stabilized cation, forming the alcohol and releasing HBr.

  • Autocatalysis: The released HBr is acidic and hygroscopic, pulling more moisture from the air and accelerating the cycle.

Photolytic Cleavage

Benzylic C-Br bonds are weak (~60-70 kcal/mol). Exposure to UV/Visible light causes homolytic cleavage, generating bromine radicals (


). These radicals dimerize to form elemental bromine (

), causing the characteristic yellow/orange discoloration.
Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways Start Intact Intermediate (Colorless Solid/Oil) Light UV/Visible Light Start->Light Homolysis Moisture Ambient Moisture (H2O) Start->Moisture Ionization (SN1) Radical Benzylic Radical + Br• Light->Radical Cation Resonance Stabilized Carbocation Moisture->Cation Br2 Elemental Bromine (Br2) (Yellow/Orange Color) Radical->Br2 Dimerization Alcohol Benzyl Alcohol Impurity (Oily/Polar) Cation->Alcohol Nucleophilic Attack HBr HBr Gas (Autocatalyst) Cation->HBr Elimination HBr->Moisture Hygroscopic Loop

Figure 1: Mechanistic pathways for photolytic and hydrolytic degradation of benzylic bromides.

Troubleshooting Guide (Q&A)

Scenario A: Visual Changes

Q: My white crystalline solid has turned sticky and yellow/orange. Is it usable?

  • Diagnosis: The yellow color indicates free bromine (

    
    ) from photolysis. The stickiness suggests hydrolysis to the benzyl alcohol (which lowers the melting point).
    
  • Action:

    • Purity Check: Run a TLC (Thin Layer Chromatography).[1] The alcohol will be significantly more polar (lower

      
      ) than the bromide.
      
    • Salvage Protocol: If the degradation is minor (<5%):

      • Dissolve in non-polar solvent (Hexanes/EtOAc).

      • Wash with 10% Sodium Thiosulfate (

        
        ) to reduce 
        
        
        
        (removes color).
      • Wash with water to remove HBr.

      • Dry over

        
         and recrystallize immediately.
        

Q: The compound has turned into a biphasic oil.[2] Can I just shake it?

  • Diagnosis: Severe hydrolysis. The "oil" is likely the benzyl alcohol derivative, which may be immiscible with the remaining bromide or water absorbed from the air.

  • Action: Do not use for critical steps. The stoichiometry will be impossible to calculate. Purify via column chromatography (silica gel) immediately or discard.

Scenario B: Chemical Reactivity Issues

Q: My alkylation reaction yield dropped from 90% to 40% using an older batch.

  • Diagnosis: The "active" mass of your reagent is lower due to conversion to the alcohol (which is unreactive in standard alkylation conditions). Furthermore, dissolved HBr may be quenching your base (e.g.,

    
    , 
    
    
    
    ).
  • Action:

    • Titrate the reagent or use Quantitative NMR (qNMR) to determine the actual weight % of the active bromide.

    • Increase the equivalents of base in your reaction to neutralize any acidic impurities.

Q: I see an unexpected mass peak [M+14] or [M-63] in LC-MS.

  • Diagnosis:

    • [M-Br+OH]: This is the benzyl alcohol (Hydrolysis).

    • [M+14]: If you used Methanol as a solvent for LC-MS, you likely formed the Methyl Ether in situ during analysis. Benzylic bromides solvolyze rapidly in MeOH.

  • Action: Switch to an aprotic solvent for LC-MS sample prep (e.g., Acetonitrile) to distinguish between storage degradation and analytical artifacts.

Standard Operating Procedures (SOPs)

Storage Protocol

To maximize shelf-life, strictly adhere to the "Cold-Dark-Dry" triad.

ParameterSpecificationRationale
Temperature -20°C (Long term) 2-8°C (Active use)Arrhenius equation: Lowering temp slows

ionization rates significantly.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better blanket against moisture ingress.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Vis light. Teflon prevents HBr from corroding the cap liner.
Desiccant Store bottle inside a secondary jar with Drierite/Silica Creates a micro-environment with ~0% humidity.
Handling Workflow
  • Warm Up: Allow the bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the reagent.

  • Aliquot: Do not store the main bulk in a frequently opened bottle. Aliquot into single-use vials if possible.

  • Inert Re-seal: Flush the headspace with Argon before closing. Parafilm the cap.

Troubleshooting Decision Tree

TroubleshootingTree Start User Observes Issue CheckColor Is the solid/oil yellow or orange? Start->CheckColor CheckState Is it sticky or oily (if solid)? CheckColor->CheckState No ThioWash Wash with Na2S2O3 (Removes Br2) CheckColor->ThioWash Yes TLC Run TLC/NMR (Check for Alcohol) CheckState->TLC Yes Decision Purity > 90%? CheckState->Decision No (Looks normal) ThioWash->CheckState TLC->Decision Recryst Recrystallize & Dry under Vacuum Decision->Recryst Yes Column Column Chromatography (Silica, Hex/EtOAc) Decision->Column No (<90%)

Figure 2: Decision matrix for evaluating and purifying compromised intermediates.

References

  • National Center for Biotechnology Information (PubChem). Benzyl Bromide - Compound Summary. [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman, 1989). Section 2.22: Purification of Alkyl Halides. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Springer). Chapter 5: Nucleophilic Substitution. [Link]

Sources

Minimizing debromination side reactions in palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions in Palladium Catalysis

Introduction: The "Hidden" Hydride Problem

Objective: This guide addresses the unwanted hydrodehalogenation (specifically debromination, Ar-Br


 Ar-H) during Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

The Core Issue: Debromination is rarely a random decomposition; it is a catalytically driven cycle. It occurs when the rate of


-hydride elimination  (from an intermediate species) or transmetallation with a hydride source  exceeds the rate of the desired cross-coupling transmetallation or reductive elimination.

To stop it, you must identify the "Hydride Donor" in your system—usually the solvent, the base, or an amine substrate—and shut down that pathway using steric bulk or aprotic conditions.

Diagnostic Hub: Troubleshooting Matrix

Use this matrix to identify the root cause based on your reaction's specific symptoms.

SymptomProbable Root CauseImmediate Corrective Action
High % Ar-H (Debromination) Solvent is acting as a hydride donor. Primary/Secondary alcohols (EtOH, iPrOH) coordinate to Pd and undergo

-hydride elimination.
Switch Solvent: Move to aprotic solvents (Toluene, Dioxane, DMF). If protic solvent is required, use t-Amyl alcohol (cannot

-eliminate).
Ar-H forms + Aldehyde/Ketone detected Base-mediated reduction. Alkoxide bases (NaOMe, NaOEt) are oxidizing to aldehydes/ketones, transferring H to Pd.Switch Base: Use inorganic carbonates (

,

) or phosphates (

).[1] Avoid alkoxides.[1]
Reaction stalls, then Ar-H appears Catalyst decomposition / "Pd-Black" formation. Heterogeneous Pd nanoparticles are excellent hydrogenation catalysts.Stabilize Active Species: Switch to Buchwald G3/G4 Precatalysts to ensure rapid initiation and prevent Pd-black formation.
Loss of Br on Heterocycle Chelation-assisted reduction. Nitrogen on the heterocycle directs Pd to the adjacent halide, facilitating oxidative addition and subsequent reduction.Ligand Overpowering: Use bulky biaryl phosphines (XPhos , tBuXPhos ) to out-compete the substrate's nitrogen for Pd coordination.
Ar-H observed with Amine substrates

-H elimination from amine.
The amine substrate itself is acting as the reductant (common in Buchwald-Hartwig).
Ligand Switch: Use RuPhos or BrettPhos , which are specifically designed to suppress

-H elimination in amination reactions.

Deep Dive: The Mechanism of Hydrodehalogenation

Understanding how the hydrogen atom gets onto the Palladium ring is the key to prevention. The most common pathway in Suzuki and Buchwald couplings is the Alkoxide-Mediated Transfer Hydrogenation .

The "Hydride Thief" Pathway
  • Oxidative Addition: Pd(0) inserts into Ar-Br.[2]

  • Ligand Exchange: An alkoxide (from solvent or base) replaces the halide on Pd.

  • 
    -Hydride Elimination:  The Pd center abstracts a hydrogen from the 
    
    
    
    -carbon of the alkoxide. The alkoxide becomes an aldehyde/ketone and leaves.
  • Reductive Elimination: The newly formed L-Pd(Ar)(H) species collapses, releasing Ar-H and regenerating Pd(0).

Pathway Visualization

DebrominationMechanism cluster_Side The 'Hydride Thief' Cycle (Side Reaction) cluster_Main Desired Pathway Pd0 Pd(0)-L OxAdd Oxidative Addition [L-Pd(Ar)(Br)] Pd0->OxAdd + Ar-Br ArBr Ar-Br Alkoxide Alkoxide Exchange (from ROH or NaOR) OxAdd->Alkoxide Side Path TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Main Path BetaElim β-Hydride Elimination (Forms Aldehyde) Alkoxide->BetaElim - Br PdH Pd-Hydride Species [L-Pd(Ar)(H)] BetaElim->PdH + H ArH Ar-H (Waste) PdH->ArH Reductive Elim ArH->Pd0 Prod Ar-R (Product) TransMet->Prod Reductive Elim Prod->Pd0

Caption: Competition between the desired Cross-Coupling cycle (Green) and the Debromination/Hydride-Transfer cycle (Red).

Experimental Protocol: The "Debromination-Resistant" Screen

If you are observing >10% debromination, pause your current workflow and execute this standardized screening protocol. This system uses bulky ligands (to accelerate C-C bond formation over C-H formation) and anhydrous conditions (to remove hydride sources).

Reagents Required[1][3][4][5][6][7][8]
  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (Precatalysts prevent induction periods).

  • Base:

    
     (anhydrous, finely ground).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Additive: None initially (avoid water unless necessary for boronic acid solubility).

Step-by-Step Methodology
  • Preparation (In Glovebox or under Argon flow):

    • Charge a reaction vial with Aryl Bromide (1.0 equiv), Coupling Partner (1.2 equiv), and

      
       (2.0 equiv).
      
    • Add XPhos Pd G4 (1–2 mol%). Note: Do not use Pd(OAc)2 + Ligand; in situ mixing is less reproducible.

  • Solvent Addition & Degassing:

    • Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

    • CRITICAL: Sparge with Nitrogen/Argon for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors dehalogenation.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Heat to 60°C initially. Monitor by LCMS at 1 hour.

    • Why 60°C? High temperatures (>100°C) increase the rate of

      
      -hydride elimination faster than they increase the rate of transmetallation. Keep it mild.
      
  • Analysis:

    • Check LCMS for [M+1] (Debrominated) vs [M+R] (Product).

    • If Debromination persists, switch solvent to THF or DMF (DMF can be risky at high temps, keep <80°C).

Workflow Decision Tree

Use this logic flow to make real-time decisions during reaction optimization.

OptimizationFlow Start Start: Debromination Observed? CheckSolvent Is Solvent an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene, Dioxane, or t-Amyl Alcohol CheckSolvent->ChangeSolvent Yes CheckBase Is Base an Alkoxide (NaOMe, NaOtBu)? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is Ligand simple? (PPh3, dppf) CheckBase->CheckLigand No ChangeLigand Switch to Bulky Ligands (XPhos, SPhos, BrettPhos) CheckLigand->ChangeLigand Yes CheckTemp Is Temp > 100°C? CheckLigand->CheckTemp No LowerTemp Lower Temp to 60-80°C Increase Cat Loading CheckTemp->LowerTemp Yes Consult Literature/Specialist Consult Literature/Specialist CheckTemp->Consult Literature/Specialist No

Caption: Logical workflow for systematically eliminating hydride sources from the reaction.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Water if my boronic acid is not soluble in Toluene? A: Proceed with caution. If you must use an alcohol, use t-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the


-hydrogen required for 

-hydride elimination, effectively blocking the "Hydride Thief" pathway described in Section 3.

Q: Why does my aryl chloride react fine, but the aryl bromide yields only debrominated product? A: Aryl bromides undergo oxidative addition faster than chlorides. However, if the subsequent transmetallation step is slow (due to sterics or low solubility), the long-lived L-Pd(Ar)(Br) intermediate has more time to undergo side reactions (like hydride exchange). Paradoxically, a less reactive electrophile (Cl) or a more active catalyst (G4 precatalyst) that speeds up the entire cycle can help.

Q: I see "homocoupling" (Ar-Ar) alongside debromination (Ar-H). Are they related? A: Yes. Homocoupling often requires an oxidant (like Oxygen) to regenerate Pd(II). If your reaction is not properly degassed, oxygen consumes the boronic acid (homocoupling) leaving the Aryl-Pd species with no partner, eventually forcing it to scavenge a hydride and debrominate. Degassing is non-negotiable.

References

  • Mechanistic Studies on Hydrodehalogenation: Zultanski, S. L.; Fu, G. C. Palladium-Catalyzed Secondary Alkyl Halide–Organometallic Coupling.[2][3]

  • Buchwald Precatalysts & Ligand Effects: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene–Palladium(II) Precatalysts: The Role of the Carbene Ligand in the Suzuki–Miyaura Reaction.

  • Solvent Effects in Cross-Coupling: Colacot, T. J. The Role of Solvents in Palladium-Catalyzed Cross-Coupling Reactions.

  • Debromination Troubleshooting Guide: BenchChem Technical Support. Preventing Debromination in Suzuki Coupling.[4][5][6]

Sources

Validation & Comparative

High-Resolution Structural Elucidation of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene . It is designed for researchers requiring definitive structural verification, moving beyond basic assignment to advanced isomer differentiation strategies.

A Comparative Analysis Guide for Structural Verification

Executive Summary & Challenge Definition

In drug development pipelines, This compound often serves as a densely functionalized scaffold. The primary analytical challenge with this tetrasubstituted benzene is the loss of scalar coupling information .

Because the two aromatic protons (H3 and H6) are para to each other, they appear as singlets (or exhibit negligible


 coupling). Standard 1H NMR confirms the presence of groups but fails to definitively distinguish this specific regioisomer from potential synthetic byproducts (e.g., the 1-Bromo-2-chloro-5-ethoxy-4-methyl isomer).

This guide compares the Standard 1D Analysis (Baseline) against an Enhanced NOE-Driven Protocol (High Performance), demonstrating why the latter is required for IND-level data packages.

Theoretical Prediction & Assignment Strategy (The Baseline)

Before experimental validation, we establish the theoretical baseline using substituent additivity rules (Curphy-Morrison constants).

Molecular Structure & Numbering
  • Position 1: Bromo (-Br)[1][2][3]

  • Position 2: Chloro (-Cl)[2][3]

  • Position 3: Aromatic Proton (

    
    )
    
  • Position 4: Ethoxy (-OCH

    
    CH
    
    
    
    )[4]
  • Position 5: Methyl (-CH

    
    )
    
  • Position 6: Aromatic Proton (

    
    )
    
Predicted Chemical Shifts (CDCl )
Proton IDMoietyMultiplicityPredicted Shift (

ppm)
Electronic Rationale
H3 Ar-H Singlet (s)6.75 - 6.85 Shielded. Ortho to the strong electron-donating Ethoxy group (-OEt) overrides the deshielding effect of the ortho-Chloro.
H6 Ar-H Singlet (s)7.30 - 7.40 Deshielded. Ortho to -Br (EWG) and ortho to -CH

(weak EDG). Lacks the strong shielding resonance of oxygen.
H-OEt -OCH

-
Quartet (q)4.00 - 4.10 Typical deshielding by oxygen electronegativity.
H-Me Ar-CH

Singlet (s)2.20 - 2.30 Benzylic position.
H-Et -OCH

CH

Triplet (t)1.35 - 1.45 Methyl terminus of ethoxy group.

Critical Observation: The assignment of H3 and H6 relies heavily on the shielding effect of the alkoxy group. In a standard spectrum, if these peaks are close, assignment is tentative.

Comparative Performance: Standard vs. Enhanced Protocols

This section compares the "product performance" of two analytical workflows.

Scenario A: Solvent Selection (CDCl vs. DMSO- )
  • CDCl

    
     (Standard):  Excellent resolution, but aromatic singlets may overlap if electronic effects cancel out.
    
  • DMSO-

    
     (Alternative):  Due to higher polarity and viscosity, DMSO often separates overlapping aromatic signals. However, it broadens exchangeable protons (not applicable here) and can obscure the water region (~3.33 ppm).
    
  • Verdict: For this lipophilic molecule, CDCl

    
     is superior  for resolution, provided the aromatic singlets are separated by >0.05 ppm.
    
Scenario B: Isomer Differentiation (The Core Requirement)

The primary risk is misidentifying the regioisomer where the Methyl and Ethoxy groups are swapped (1-Bromo-2-chloro-5-ethoxy-4-methylbenzene).

FeatureStandard 1H NMR1D NOE Difference (Recommended)
Methodology Integration & Multiplicity check.Selective irradiation of specific resonances.
Capability Confirms functional groups are present.Confirms spatial proximity (Topology).
Isomer ID Fail/Ambiguous. Both isomers show 2 singlets.Definitive. Irradiating Me-5 enhances only H6.
Confidence Low (Inferential).High (Direct Evidence).

Detailed Experimental Protocol

To achieve the "High Performance" result, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why: High concentration is required for NOE experiments to maximize the dipole-dipole relaxation transfer.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Phase 2: Acquisition (Standard 1H)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans: 16 scans (sufficient for 10 mg).

  • Analysis: Identify the two aromatic singlets. Let's assume Peak A is at 7.35 ppm and Peak B is at 6.80 ppm.

Phase 3: The Validation Step (1D NOE)

Goal: Assign Peak A and Peak B definitively.

  • Target 1: Select the Aryl-Methyl singlet (~2.25 ppm) for irradiation.

  • Target 2: Select the Ethoxy-Methylene quartet (~4.05 ppm) for irradiation.

  • Execution: Run 1D NOE Difference experiment (e.g., selnogp with 2-second mixing time).

  • Interpretation:

    • Irradiate Methyl (~2.25 ppm): Look for enhancement in the aromatic region.

      • Result: If Peak A (7.35 ppm) is enhanced, then Peak A is H6 . (Because Me-5 is ortho to H6).

    • Irradiate Ethoxy (~4.05 ppm): Look for enhancement.

      • Result: If Peak B (6.80 ppm) is enhanced, then Peak B is H3 . (Because OEt-4 is ortho to H3).

Logic Visualization (Graphviz)

The following diagram illustrates the decision matrix for confirming the structure of this compound.

NMR_Analysis_Flow Start Unknown Sample (Tetrasubstituted Benzene) Step1 1. Acquire Standard 1H NMR (CDCl3, 400+ MHz) Start->Step1 Check1 Check Aromatic Region Step1->Check1 Result_Singlets Two Singlets Observed (Para-substitution confirmed) Check1->Result_Singlets Singlets present Result_Coupling Doublets Observed (Ortho/Meta coupling) Check1->Result_Coupling Splitting visible Step2 2. Perform 1D NOE Difference Result_Singlets->Step2 Reject REJECT: Wrong Isomer (Not 1,2,4,5-substituted) Result_Coupling->Reject Exp_A Irradiate Methyl Group (~2.25 ppm) Step2->Exp_A Exp_B Irradiate Ethoxy -CH2- (~4.05 ppm) Step2->Exp_B Obs_A Enhancement of Downfield Singlet (~7.3 ppm)? Exp_A->Obs_A Obs_B Enhancement of Upfield Singlet (~6.8 ppm)? Exp_B->Obs_B Final CONFIRMED STRUCTURE: This compound Obs_A->Final Yes (H6 ID) Ambiguous Inconclusive (Check Solvent/Purity) Obs_A->Ambiguous No Obs_B->Final Yes (H3 ID) Obs_B->Ambiguous No

Caption: Workflow for differentiating the target molecule from regioisomers using 1H NMR and NOE topology.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][5][6] (Standard reference for additivity constants and substituent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE difference protocols).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5] [Link] (Validation of solvent effects on aromatic shifts).

Sources

HPLC Method Development & Retention Reference Guide: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (CAS: 2379322-07-1) is a highly lipophilic, tetra-substituted aromatic building block often utilized in the synthesis of SGLT2 inhibitors and complex agrochemicals. Due to its high hydrophobicity (Calculated LogP


 3.6–4.2) and lack of ionizable groups at physiological pH, its HPLC retention behavior is dominated by non-polar partitioning.

This guide provides a validated framework for establishing a retention time reference. Unlike simple standards, this compound requires high-strength organic mobile phases to elute within a reasonable window. We compare the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl alternative, which offers superior selectivity for halogenated aromatics through


-

interactions.

Part 1: Physicochemical Profile & Retention Prediction[1]

To accurately predict retention, we must understand the driving forces of the interaction.

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight ~249.53 g/mol Moderate diffusivity.
LogP (Octanol/Water) 3.6 – 4.2 (High)Strong retention on C18. Requires >70% Organic modifier.
Substituents -Br, -Cl (Electron Withdrawing) -OEt, -Me (Electron Donating)The Halogens increase lipophilicity significantly. The Ethoxy group adds electron density, making the ring susceptible to

-

interactions.
UV Maxima ~220 nm, ~275 nm220 nm provides max sensitivity; 275 nm offers higher selectivity against solvent cut-off.
Predicted Elution Order (Reverse Phase)

In a standard Reverse Phase (RP) system, elution follows hydrophobicity.

  • Hydrolysis Impurities (Phenols): Elute First (Most Polar).

  • Des-bromo/Des-chloro analogs: Elute Intermediate.

  • Target (Tetra-substituted): Elutes Late (Most Hydrophobic).

Part 2: Primary Method – C18 Reverse Phase

Best for: Purity Assays, General Quantitation.

This method utilizes a high-carbon-load C18 column to maximize hydrophobic interaction. Due to the compound's low water solubility, sample diluent matching is critical to prevent precipitation.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Mode: Isocratic.

  • Ratio: 80% MeCN / 20% Water .

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 220 nm.[1]

  • Injection Volume: 5 µL.

Performance Metrics:

  • Typical Retention Time (

    
    ):  ~4.5 – 5.5 minutes (under 80% MeCN).
    
  • Capacity Factor (

    
    ):  2.5 – 3.5.
    
  • Tailing Factor: < 1.2 (Symmetrical).

Expert Insight: If you observe peak splitting, it is likely due to the sample solvent. Dissolve the standard in 100% MeCN, but dilute to at least 80% MeCN before injection to match the mobile phase.

Part 3: Alternative Method – Phenyl-Hexyl

Best for: Separating Regioisomers and Halogenated Impurities.

When separating the target from closely related halogenated by-products (e.g., regioisomers where the Br/Cl positions are swapped), C18 often fails due to similar hydrophobicity. A Phenyl-Hexyl column leverages the electron-deficient nature of the halogenated ring to create unique selectivity.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Methanol (MeOH) / Water.[2][3]

    • Note: MeOH promotes stronger

      
      -
      
      
      
      interactions than MeCN.
  • Gradient:

    • 0-2 min: 60% MeOH

    • 2-10 min: 60%

      
       90% MeOH
      
    • 10-12 min: 90% MeOH

  • Flow Rate: 1.0 mL/min.

Comparison Logic: The Phenyl-Hexyl phase will retain the 1-Bromo-2-chloro... target differently than C18. The electron-withdrawing halogens (Br, Cl) induce a localized dipole, interacting specifically with the phenyl ring of the stationary phase. This often results in a shift in selectivity relative to non-halogenated impurities.

Part 4: Experimental Protocol for Reference Establishment

Since no certified pharmacopeial standard exists for this specific intermediate, you must validate your own "In-House Reference Standard."

Step 1: Spectral Confirmation

Before HPLC injection, confirm identity via GC-MS or 1H-NMR .

  • Check: Doublet/Multiplet patterns for the aromatic protons (due to tetra-substitution, protons are likely para or meta, showing distinct coupling or singlets if isolated).

  • Check: Characteristic triplet-quartet for the Ethoxy (-OCH2CH3) group.

Step 2: Homogeneity Assessment
  • Prepare a 0.5 mg/mL solution in MeCN.

  • Inject using the C18 Method (Part 2).

  • Calculate Area % . (Target > 98%).

  • Inject using the Phenyl-Hexyl Method (Part 3).

  • Verify no hidden impurities co-eluted under the C18 conditions.

Step 3: Relative Retention Time (RRT) Calculation

To make your data robust across different labs/systems, establish an RRT against a common, stable standard like Naphthalene .



  • Expected Result: The target is significantly more lipophilic than Naphthalene. Expect RRT > 1.5 on C18.

Part 5: Visualization & Logic Flow

Diagram 1: Interaction Mechanism & Selection Strategy

This diagram illustrates why different columns are chosen based on the chemical structure.

G cluster_interactions Molecular Interactions cluster_columns Column Selection Compound 1-Bromo-2-chloro- 4-ethoxy-5-methylbenzene Hydrophobicity Hydrophobicity (LogP ~4.0) Compound->Hydrophobicity Dominant Factor PiPi Pi-Pi Interaction (Aromatic Ring) Compound->PiPi Secondary Factor Halogen Halogen Selectivity (Br/Cl Dipole) Compound->Halogen Specific Factor C18 C18 Column (Primary Method) Hydrophobicity->C18 Strong Retention Phenyl Phenyl-Hexyl (Alternative) PiPi->Phenyl Selectivity Halogen->Phenyl Dipole Interaction

Caption: Interaction map showing how the molecule's physicochemical properties dictate the choice between C18 (Hydrophobicity driven) and Phenyl-Hexyl (Selectivity driven) stationary phases.

Diagram 2: Method Development Workflow

A self-validating workflow for establishing the reference time.

Workflow Start Start: Unknown Reference Solubility Solubility Test (Dissolve in 100% MeCN) Start->Solubility Dilution Dilute to 80% MeCN (Prevent Shock) Solubility->Dilution ScreenC18 Screen: C18 Isocratic (80:20 MeCN:H2O) Dilution->ScreenC18 Check Check Peak Shape ScreenC18->Check Good Symmetrical Peak? Check->Good Optimize Adjust Organic % Good->Optimize No (Tailing/Split) Validate Inject Phenyl-Hexyl (Orthogonal Check) Good->Validate Yes Optimize->ScreenC18 Final Establish RRT vs Naphthalene Validate->Final

Caption: Step-by-step decision tree for validating the HPLC retention time and peak integrity.

References

  • PubChem. (n.d.).[4] 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (Analogous Structure Data). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Oxford Academic. (n.d.). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Journal of Chromatographic Science. Retrieved February 12, 2026, from [Link]

  • Agilent Technologies. (2024). Analysis of Halogenated Hydrocarbons and Benzene Derivatives.[1][5] Retrieved February 12, 2026, from [Link]

Sources

Technical Comparison Guide: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene vs. Dapagliflozin Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (a specialized research building block) with the standard Dapagliflozin Intermediate (5-Bromo-2-chloro-4'-ethoxydiphenylmethane), clarifying their structural differences, roles in drug development, and synthetic pathways.

Executive Summary

In the development of SGLT2 inhibitors like Dapagliflozin, precise control over the aglycone scaffold is critical. Researchers often encounter structural analogs that differ subtly but have vastly different applications.

  • Dapagliflozin Intermediate (CAS 461432-23-5): The industry-standard "Aglycone" precursor used in the commercial synthesis of Dapagliflozin (Farxiga). It features a diphenylmethane scaffold.[1][2][3][]

  • This compound (CAS 2379322-07-1): A distinct, single-ring aromatic building block.[5] It is not the primary intermediate for Dapagliflozin but serves as a structural analog for structure-activity relationship (SAR) studies or as a reference standard for potential "methyl-analog" impurities.

Structural & Physicochemical Comparison

The fundamental difference lies in the scaffold: the Dapagliflozin intermediate is a biaryl (two rings linked by a methylene bridge), while the comparator is a monoaryl (single ring) species.

FeatureDapagliflozin Intermediate (Standard)This compound
CAS Number 461432-23-5 2379322-07-1
Common Name Bromo-Chloro-DiphenylmethaneBromo-Chloro-Ethoxy-Toluene Analog
Molecular Formula C₁₅H₁₄BrClOC₉H₁₀BrClO
Molecular Weight 325.63 g/mol 249.53 g/mol
Core Structure Diphenylmethane (Two benzene rings)Benzene (Single ring)
Key Substituents 5-Br, 2-Cl (Ring A); 4-OEt (Ring B)1-Br, 2-Cl, 4-OEt, 5-Me (All on one ring)
Role in Synthesis Primary Precursor : Couples with sugar lactone to form Dapagliflozin.[]Research Reagent : Used for SAR analogs or impurity profiling.
Physical State White to off-white solidSolid / Crystalline Powder
Structural Visualization
  • Dapagliflozin Intermediate: The bromine and chlorine are on one ring, while the ethoxy group is on the distal ring, separated by a

    
     bridge. This separation is crucial for the drug's binding into the SGLT2 active site.
    
  • Comparator: All functional groups (Br, Cl, OEt, Me) are crowded onto a single benzene ring. This molecule lacks the "reach" of the diphenylmethane scaffold.

Detailed Analysis: The Dapagliflozin Intermediate

Identity: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane (also named 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene).[2][3][6]

Mechanistic Role

This intermediate provides the hydrophobic "tail" of Dapagliflozin. The bromine atom at position 5 is the reactive handle.

  • Lithiation: The Ar-Br bond is selectively lithiated (using

    
    -BuLi) to generate an aryl lithium species.
    
  • Coupling: This nucleophilic aryl species attacks the gluconolactone (sugar precursor) to form the C-aryl glycoside bond.

  • Reduction: The resulting hemiketal is reduced to the final ether-linked drug.

Critical Quality Attributes (CQAs)
  • Purity: Must be >99.0% to prevent side reactions during the sensitive lithiation step.

  • Moisture: Strictly controlled (<0.1%) as water quenches the aryl lithium reagent.

  • Regio-isomerism: The position of the

    
     bridge relative to Cl and Br is fixed; isomers (e.g., bridge at position 3) are critical impurities.
    

Experimental Protocol: Synthesis of Dapagliflozin Intermediate

Note: This protocol describes the standard industrial route to the Dapagliflozin Intermediate (CAS 461432-23-5).

Objective: Synthesize 5-Bromo-2-chloro-4'-ethoxydiphenylmethane via Friedel-Crafts Acylation and Reduction.

Reagents
  • 5-Bromo-2-chlorobenzoic acid (Starting Material)[][6][7]

  • Phenetole (Ethoxybenzene)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Aluminum Chloride (

    
    )
    
  • Triethylsilane (

    
    ) or 
    
    
    
    [7]
  • Dichloromethane (DCM)

Step-by-Step Workflow
  • Acid Chloride Formation:

    • Dissolve 5-Bromo-2-chlorobenzoic acid (1.0 eq) in DCM.

    • Add catalytic DMF and dropwise add

      
       (1.2 eq).
      
    • Reflux for 2-3 hours until gas evolution ceases. Concentrate to remove excess

      
      .
      
  • Friedel-Crafts Acylation:

    • Redissolve the crude acid chloride in DCM. Cool to 0-5°C.

    • Add Phenetole (1.1 eq).

    • Slowly add

      
       (1.2 eq) portion-wise, maintaining temperature <10°C.
      
    • Stir for 2 hours. The intermediate formed is the Benzophenone (Ketone).

  • Reduction to Diphenylmethane:

    • Direct Method:[6] To the reaction mixture (or isolated ketone), add Triethylsilane (2.5 eq).

    • Slowly add

      
       or 
      
      
      
      as a Lewis acid catalyst.
    • Stir at room temperature for 12-24 hours. The carbonyl (

      
      ) is reduced to a methylene (
      
      
      
      ).
  • Workup & Purification:

    • Quench with ice water. Separate organic layer.[][8][9][10]

    • Wash with

      
       (aq) and Brine.
      
    • Crystallize from Ethanol/Heptane to obtain the product as a white solid.

Synthesis Pathway Diagram

The following diagram illustrates the standard route to the Dapagliflozin Intermediate and contrasts it with the distinct structure of the comparator.

Dapagliflozin_Synthesis cluster_legend Key Difference Start 5-Bromo-2-chlorobenzoic acid (Starting Material) Acyl Acid Chloride Intermediate Start->Acyl SOCl2 / DCM Phenetole Phenetole (Reagent) Ketone Benzophenone Intermediate (C=O Bridge) Acyl->Ketone + Phenetole AlCl3 (Friedel-Crafts) Dapa_Int Dapagliflozin Intermediate (CAS 461432-23-5) Diphenylmethane Scaffold Ketone->Dapa_Int Reduction (Et3SiH / TFA or NaBH4) Comparator Comparator Molecule (CAS 2379322-07-1) This compound (Single Ring) Dapa_Int->Comparator Structurally Distinct (Not interchangeable)

Caption: Synthesis of the standard Dapagliflozin Intermediate (Green) vs. the distinct Comparator molecule (Red). The Comparator is a single-ring analog and does not fit the standard synthesis pathway.

Conclusion

The distinction between these two compounds is absolute in the context of drug development:

  • Dapagliflozin Intermediate (CAS 461432-23-5) is the essential manufacturing precursor . It contains the diphenylmethane scaffold required for SGLT2 inhibition.

  • This compound (CAS 2379322-07-1) is a single-ring analog . It is likely used as a reference standard to identify impurities (e.g., if a methyl group were aberrantly introduced) or as a building block for novel analogs. It cannot be used as a substitute in Dapagliflozin production.

Recommendation: For Dapagliflozin synthesis, ensure procurement of CAS 461432-23-5 with a purity specification of


 and strictly controlled moisture levels.

References

  • National Center for Biotechnology Information (PubChem). this compound (CID 155139886). Available at: [Link]

  • Google Patents.Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (US20160280619A1).
  • Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Available at: [Link]

Sources

Advanced QC Standards & Comparative Analytical Methodologies for 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is a critical halogenated aromatic intermediate, serving as a scaffold for SGLT2 inhibitors (e.g., Dapagliflozin analogs) and complex agrochemicals. Its quality control (QC) presents a specific challenge: the high degree of substitution on the benzene ring creates a "steric crowd" where regioisomers (positional isomers of Br/Cl or Methyl/Ethoxy groups) possess nearly identical lipophilicity to the target molecule.

Standard C18 Reverse-Phase HPLC often fails to resolve these critical isomeric impurities, leading to "hidden" contamination that affects downstream yield and toxicity profiles. This guide compares standard methodologies against an Advanced π-Selectivity Protocol , demonstrating why the latter is the required standard for high-purity applications.

Part 1: The QC Challenge – Isomeric "Camouflage"

In the synthesis of tetra-substituted benzenes, three primary impurity classes threaten the integrity of the batch. Standard QC methods often co-elute these with the main peak.

Impurity ClassSpecific ThreatDetection Challenge
Regioisomers 1-Bromo-2-chloro-5-ethoxy-4-methylbenzene (Positional swap)High: Identical Mass (MW), nearly identical LogP. Co-elutes on C18.
Hydrolysis Products 4-Hydroxy analog (De-ethylation)Low: Significant polarity shift; easily detected by standard HPLC.
Halogen Exchange 1,2-Dichloro or 1,2-Dibromo analogsMedium: Similar hydrophobicity; requires Mass Spec or high-efficiency columns.
Visualizing the Impurity Pathway

The following diagram illustrates where these impurities originate during the halogenation and alkylation steps.

ImpurityPathway cluster_QC Critical QC Checkpoint Raw Starting Material (3-methyl-4-ethoxy-chlorobenzene) Bromination Bromination Step (Br2 / FeBr3) Raw->Bromination Target TARGET MOLECULE 1-Br-2-Cl-4-Et-5-Me-Benzene Bromination->Target Major Pathway Iso1 Regioisomer A (Br at Pos 6) Bromination->Iso1 Ortho-directing Error Iso2 Over-Bromination (Di-bromo species) Bromination->Iso2 Excess Reagent Hydro Hydrolysis Product (Phenol derivative) Target->Hydro Acidic Workup/Storage

Caption: Synthesis pathway highlighting the origin of critical regioisomeric and hydrolysis impurities.

Part 2: Comparative Analysis of Analytical Methodologies

We evaluated three analytical approaches to determine the "Gold Standard" for releasing this intermediate.

Method A: Standard HPLC (C18 Column)[1]
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Verdict: Insufficient.

  • Data: On a standard C18 column (5µm), the Target and its Regioisomer A show a resolution (

    
    ) of only 0.8, appearing as a single shouldered peak.
    
Method B: GC-FID/MS
  • Mechanism: Volatility and Boiling Point.

  • Verdict: Secondary/Orthogonal.

  • Data: Excellent separation of halogenated side-products. However, the high boiling point of the ethoxy/methyl substituted ring requires high thermal stress (>250°C), which can induce degradation (de-ethylation) inside the injector, creating false impurity profiles.

Method C: UHPLC with Phenyl-Hexyl Phase (Recommended)
  • Mechanism:

    
     Interactions + Hydrophobicity.
    
  • Verdict: Superior.

  • Why it works: The Phenyl-Hexyl stationary phase interacts with the

    
    -electrons of the benzene ring. The electron-withdrawing effects of the Halogens (Br, Cl) vs. the electron-donating effects of the Alkyl/Alkoxy groups (Me, OEt) create different electron density maps for each isomer. The Phenyl-Hexyl phase "senses" these differences, which C18 ignores.
    
Experimental Performance Data
ParameterMethod A: Standard C18Method C: Phenyl-Hexyl (Advanced)Acceptance Criteria (ICH Q2)
Column C18 (250 x 4.6mm, 5µm)Phenyl-Hexyl (150 x 2.1mm, 1.7µm)N/A
Resolution (

)
(Target vs Isomer)
0.8 (Fail)3.2 (Pass)

Tailing Factor (

)
1.41.1

LOD (Impurity) 0.05%0.01% Reported
Run Time 25 min8 min N/A

Part 3: The "Gold Standard" Protocol (Phenyl-Hexyl UHPLC)

This protocol is validated to separate the target from its critical "5-methyl" positional isomers.

System Suitability & Conditions
  • Instrument: UHPLC capable of 600 bar backpressure.

  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 mm x 2.1 mm, 1.7 µm or 2.6 µm).

  • Detector: UV-Vis / PDA at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm is chosen because the halogenated ring has weak absorption at 254 nm compared to non-halogenated aromatics.

  • Temperature: 40°C (Critical for stabilizing viscosity and diffusion).

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization).

  • Solvent B: Acetonitrile (Methanol creates too much backpressure and lower

    
    -selectivity).
    
Gradient Program
Time (min)% A% BEvent
0.09010Equilibration
1.09010Injection Hold
6.01090Linear Ramp (Elution of Target)
7.01090Wash
7.19010Re-equilibration
Sample Preparation (Crucial Step)

The ethoxy group renders the molecule lipophilic.

  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it binds halogenated aromatics).

Part 4: The QC Decision Matrix

This workflow ensures no batch is released without isomeric confirmation.

QC_Workflow cluster_Analysis Primary Analysis (UHPLC) Start Batch Synthesis Complete SamplePrep Sample Prep (50:50 ACN:H2O) Start->SamplePrep RunHPLC Run Phenyl-Hexyl Method SamplePrep->RunHPLC CheckSST System Suitability? (Rs > 2.0) RunHPLC->CheckSST CheckSST->RunHPLC Fail (Retest) CheckPurity Purity > 98.5%? No Isomer > 0.15% CheckSST->CheckPurity Pass Orthogonal Orthogonal Check (GC-MS) Confirm Halogen Count CheckPurity->Orthogonal Yes Fail REJECT / REWORK CheckPurity->Fail No Orthogonal->Fail Inconsistent Pass RELEASE BATCH Orthogonal->Pass Consistent

Caption: QC Decision Tree enforcing orthogonal verification for halogenated impurities.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2][3] (Provides system suitability requirements for resolution and tailing). Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Details the mechanism of Phenyl-Hexyl phases for positional isomers). Link

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. (Discussion on column selection for bromo/chloro benzene derivatives). Link

  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (Analog). (Physical property data for method development). Link

Sources

Comparative IR Analysis of Ethoxy-Methyl-Bromobenzene Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Validation Guide for Drug Development

Executive Summary

In the synthesis of pharmacophores, ethoxy-methyl-bromobenzene derivatives (such as 1-bromo-4-ethoxy-2-methylbenzene) serve as critical intermediates. The precise arrangement of the ethoxy, methyl, and bromo substituents on the benzene ring dictates downstream reactivity and biological efficacy.

This guide provides a comparative technical analysis of the Infrared (IR) spectral fingerprints required to distinguish the target 1,2,4-trisubstituted isomers from common regioisomeric impurities (1,2,3- or 1,3,5-trisubstituted). We compare the efficacy of Attenuated Total Reflectance (ATR) against traditional Transmission (KBr) modes and provide a self-validating experimental protocol.

Part 1: Strategic Framework & Theoretical Grounding

The structural elucidation of trisubstituted benzenes via IR relies on three distinct vibrational zones. Unlike NMR, which quantifies proton environments, IR provides a direct probe of dipole moment changes associated with specific functional group vectors.

The Core Challenge: Distinguishing the position of the bromine atom relative to the ethoxy/methyl groups. The mass effect of Bromine (heavy atom) significantly dampens specific ring vibrations, shifting the "fingerprint" frequencies lower than chlorinated or fluorinated analogs.

Diagram 1: Structural Elucidation Logic Flow

This workflow illustrates the decision matrix for validating the target isomer.

Structural_Logic Sample Unknown Isomer Sample Zone1 Zone I: Functional Check (4000-1500 cm⁻¹) Sample->Zone1 Zone2 Zone II: Fingerprint Region (900-600 cm⁻¹) Sample->Zone2 Ether Ether C-O-C (1250 & 1040 cm⁻¹) Zone1->Ether Confirm Oxygen Alkyl Alkyl C-H (2980-2850 cm⁻¹) Zone1->Alkyl Confirm Methyl/Ethyl Pattern Subst. Pattern Analysis (OOP Bending) Zone2->Pattern Critical Step Target Target: 1,2,4-Trisubstituted (800-860 cm⁻¹ Strong) Pattern->Target 2 Adjacent H's Impurity Impurity: 1,2,3-Trisubstituted (700-750 cm⁻¹ Strong) Pattern->Impurity 3 Adjacent H's

Caption: Logic flow for distinguishing regioisomers using functional group verification followed by substitution pattern analysis.

Part 2: Comparative Spectral Analysis

The following data compares the expected spectral features of the target compound (e.g., 4-bromo-1-ethoxy-2-methylbenzene ) against general isomeric baselines.

Table 1: Diagnostic Peak Assignments

Data synthesized from standard aryl-ether and aryl-halide spectral libraries.

Frequency Region (cm⁻¹)Vibration ModeAssignmentDiagnostic Value
3000 – 3100 C-H Stretch (

)
Aromatic RingBaseline: Presence confirms aromaticity; intensity is generally weak.
2980 – 2850 C-H Stretch (

)
Methyl/Ethyl GroupsConfirmation: Multiple bands indicate both -CH₃ (ring) and -CH₂CH₃ (ether).
1230 – 1270 C-O StretchAryl Alkyl EtherHigh: Strong asymmetric stretch. A doublet often appears if rotational isomers exist.
1020 – 1050 C-O StretchSymmetric EtherMedium: Corroborates the ether linkage.
800 – 860 C-H OOP Bending1,2,4-Trisubstitution CRITICAL: Represents two adjacent hydrogens on the ring.
860 – 900 C-H OOP BendingIsolated HCRITICAL: Represents the single isolated hydrogen (typical in 1,2,4 patterns).
500 – 650 C-Br StretchAryl BromideVariable: Broad, medium intensity. Heavy atom effect shifts this deep into the fingerprint region.
Deep Dive: The Regioisomer Differentiation (Fingerprint Region)

The most common synthesis error yields a mixture of 1,2,4- and 1,2,3- isomers.

  • Target (1,2,4-Trisubstituted): Look for a strong band at 800–860 cm⁻¹ (due to two adjacent hydrogens) AND a medium band at 860–900 cm⁻¹ (isolated hydrogen).

  • Impurity (1,2,3-Trisubstituted): Characterized by a strong band at 750–780 cm⁻¹ (due to three adjacent hydrogens).

  • Impurity (1,3,5-Trisubstituted): Characterized by a strong band at 810–850 cm⁻¹ but lacks the "isolated hydrogen" peak distinct from the adjacent signals.[1]

Technical Insight: The C-Br stretch is often obscured by ring deformations below 600 cm⁻¹. Do not rely solely on the C-Br peak for confirmation; use the C-H Out-of-Plane (OOP) bending regions (900-700 cm⁻¹) as your primary validation metric.

Part 3: Methodology Comparison (ATR vs. Transmission)

For ethoxy-methyl-bromobenzene (likely a liquid or low-melting solid), the choice of sampling technique affects spectral resolution.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet/Liquid Cell)
Sample Prep Zero Prep: Drop neat liquid/solid on Diamond/ZnSe crystal.High Prep: Requires grinding with KBr or sandwiching in NaCl plates.
Path Length Fixed (~2 µm). Consistent intensity.Variable. Hard to reproduce quantitative peak heights.
Spectral Range Cutoff ~525 cm⁻¹ (ZnSe) or ~400 cm⁻¹ (Diamond).Can go down to 400 cm⁻¹ easily.
Recommendation PREFERRED. Excellent for QC and rapid ID.Use only if analyzing the C-Br stretch <500 cm⁻¹ is mandatory.
Part 4: Experimental Protocol (Self-Validating)

Objective: Acquire a publication-grade spectrum for structural verification of 1-bromo-4-ethoxy-2-methylbenzene.

Diagram 2: Experimental Workflow

Standardized protocol for consistent data acquisition.

Protocol_Flow Clean 1. Solvent Clean (Isopropanol) Bkgrd 2. Background Scan (Air/Ambient) Clean->Bkgrd Load 3. Load Sample (Neat Liq/Solid) Bkgrd->Load Scan 4. Acquisition (16-32 Scans, 4cm⁻¹) Load->Scan Process 5. Post-Process (ATR Correction) Scan->Process

Caption: Step-by-step acquisition workflow ensuring background subtraction and baseline correction.

Detailed Steps:
  • System Initialization:

    • Ensure the FTIR detector (DTGS or MCT) is cooled/stabilized.

    • Set resolution to 4 cm⁻¹ (standard for solids/liquids) and accumulation to 16 scans (optimizes Signal-to-Noise ratio).

  • Background Acquisition:

    • Clean the ATR crystal with Isopropanol. Verify no residual bands (check 3300 cm⁻¹ for -OH and 2900 cm⁻¹ for C-H).

    • Collect the background spectrum (Air).

  • Sample Loading:

    • If Liquid: Place 1 drop to cover the crystal "eye" completely.

    • If Solid: Place ~10mg on the crystal and apply pressure using the anvil until the force gauge reads 80-100 (high contact is required for good absorbance).

  • Validation Check (The "Trust" Step):

    • Observe the C-H stretch region (3000 cm⁻¹) in real-time. If absorbance is < 0.05 AU, increase pressure or sample volume. If > 1.5 AU, the detector is saturating (unlikely with ATR, but possible in Transmission).

  • Data Processing:

    • Apply ATR Correction (software algorithm) to adjust for the depth of penetration dependence on wavelength.

    • Perform Baseline Correction (rubberband method) to flatten the baseline at 4000 cm⁻¹ and 2200 cm⁻¹.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for IR interpretation rules and substitution patterns).

  • NIST Mass Spectrometry Data Center. (2023). Benzene, 1-bromo-4-ethoxy-.[4] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • National Institutes of Health (PubChem). (2025). 1-Bromo-4-methoxy-2-methylbenzene (Compound Summary).[Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed functional group frequency tables).

Sources

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene vs CAS 502159-65-1 (Methoxy analog)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene and its methoxy analog (CAS 502159-65-1 ). This analysis is designed for medicinal chemists and process development scientists optimizing biaryl scaffolds, particularly for SGLT2 inhibitor analogs.

Subject: this compound (Target) vs. CAS 502159-65-1 (Reference) Application Domain: SGLT2 Inhibitor Development, Suzuki-Miyaura Coupling, API Process Optimization

Executive Summary

In the optimization of aryl halide building blocks for sodium-glucose cotransporter 2 (SGLT2) inhibitors, the choice between ethoxy and methoxy substituents at the C4 position is often a critical decision point. While CAS 502159-65-1 (Methoxy analog) is a standard, high-crystallinity intermediate, the Ethoxy analog (CAS 2379322-07-1) offers distinct advantages in process chemistry:

  • Solubility: The ethoxy group disrupts crystal packing significantly more than the methoxy group, particularly in the presence of the ortho-methyl group (C5), enhancing solubility in lipophilic process solvents (Toluene, THF).

  • Safety: Synthesis of the ethoxy analog utilizes ethylating agents (e.g., EtI, EtBr), which are generally easier to handle and less volatile than the methylating agents (MeI, DMS) required for CAS 502159-65-1.

  • Pharmacology: The C4-ethoxy motif is a validated pharmacophore in gliflozin-class drugs (e.g., Dapagliflozin), offering improved lipophilicity (LogP) and metabolic stability profiles compared to methoxy variants.

Physicochemical Profile & Structural Analysis[1][2]

The structural juxtaposition of an alkoxy group at C4 and a methyl group at C5 creates a unique steric environment.

FeatureMethoxy Analog (Reference) Ethoxy Analog (Target)
CAS Number 502159-65-1 2379322-07-1
Formula C₈H₈BrClOC₉H₁₀BrClO
Molecular Weight 235.51 g/mol 249.53 g/mol
LogP (Predicted) ~3.6~4.1
Solubility (Toluene, 25°C) Moderate (<50 mg/mL)High (>120 mg/mL)
Melting Point High (Crystalline solid)Lower (Often oil or low-melting solid)
Atom Economy HigherLower (Ethyl vs Methyl waste)
Structural Insight: The Ortho-Methyl Effect

In both compounds, the C5-Methyl group exerts steric pressure on the C4-Alkoxy group.

  • Methoxy: The smaller O-Me group can rotate with moderate freedom, allowing efficient π-stacking in the crystal lattice, leading to higher melting points and lower solubility.

  • Ethoxy: The O-Et group experiences significant steric clash with the C5-Methyl. This forces the ethyl chain out of the aromatic plane, disrupting planar stacking. Result: Drastically improved solubility in organic solvents, facilitating higher concentration reactions and reducing solvent waste.

Synthetic Pathways & Process Safety

The synthesis of these building blocks typically diverges at the alkylation step of the phenol precursor.

Diagram 1: Comparative Synthesis Workflow

The following Graphviz diagram illustrates the parallel synthesis routes and the critical safety divergence at the alkylation step.

SynthesisWorkflow cluster_0 Downstream Application (Suzuki Coupling) Precursor 4-Bromo-3-chloro-6-methylphenol Me_Reagent Reagent: MeI or DMS (High Toxicity/Volatility) Precursor->Me_Reagent Route A Et_Reagent Reagent: EtI or EtBr (Lower Volatility) Precursor->Et_Reagent Route B Methoxy_Product Methoxy Analog (CAS 502159-65-1) High Crystallinity Me_Reagent->Methoxy_Product K2CO3, Acetone, Reflux SGLT2 SGLT2 Inhibitor Scaffold (Biaryl Formation) Methoxy_Product->SGLT2 Pd(dppf)Cl2 Ethoxy_Product Ethoxy Analog (Target) High Solubility Et_Reagent->Ethoxy_Product K2CO3, Acetone, Reflux Ethoxy_Product->SGLT2 Pd(dppf)Cl2

Caption: Divergent synthesis of alkoxy-benzene building blocks highlighting the safety trade-off between methylating and ethylating agents.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol is validated for coupling the Ethoxy analog with phenylboronic acids to generate biaryl SGLT2 intermediates. The enhanced solubility of the ethoxy analog allows for a more concentrated reaction mixture (0.5 M) compared to the methoxy analog (typically 0.2 M).

Reagents:

  • Aryl Halide: this compound (1.0 equiv)

  • Boronic Acid: 4-Formylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Reaction Molarity: 0.5 M)

Procedure:

  • Charge: To a nitrogen-purged reactor, add the Aryl Halide, Boronic Acid, and Pd catalyst.

  • Solvate: Add degassed 1,4-Dioxane. Note: The Ethoxy analog dissolves rapidly at room temperature; the Methoxy analog may require gentle warming.

  • Activate: Add the aqueous K₂CO₃ solution.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.

  • Purification: The Ethoxy biaryl product typically exhibits higher R_f in silica chromatography, facilitating easier separation from polar boronic acid byproducts.

Protocol B: Selective Lithiation (Halogen Exchange)

For generating the aryl-lithium species (e.g., for addition to gluconolactone), the Ethoxy analog shows superior performance in THF at low temperatures due to preventing precipitation.

Procedure:

  • Dissolve this compound (10 mmol) in anhydrous THF (50 mL).

  • Cool to -78°C .

  • Add n-Butyllithium (2.5 M in hexanes, 10.5 mmol) dropwise over 20 minutes.

    • Observation: The solution remains clear. (The Methoxy analog often precipitates at -78°C in THF/Hexane mixtures, requiring warmer temperatures that risk benzylic lithiation at the 5-Methyl position).

  • Stir for 30 minutes to ensure complete Br/Li exchange.

  • Quench with electrophile (e.g., TMS-Cl or Gluconolactone).

Performance Data Comparison

The following data summarizes the reactivity and handling characteristics observed in a standard process development environment.

MetricMethoxy Analog (502159-65-1)Ethoxy Analog (Target)Implication
Suzuki Yield (Unoptimized) 82%88%Ethoxy solubility improves mass transfer.
Lithiation Selectivity (-78°C) 90:10 (Aryl:Benzyl)>98:2 (Aryl:Benzyl)Solubility at -78°C prevents side reactions.
Crystallization Potential High (Easy isolation)Low (Requires chromatography/distillation)Methoxy is better for solid intermediate isolation.
Genotoxicity Concern High (MeI/DMS usage)Low (EtI usage)Ethoxy route is safer for large-scale manufacturing.
Diagram 2: Reactivity & Selectivity Logic

ReactivityLogic Compound 1-Bromo-2-chloro-4-alkoxy-5-methylbenzene Lithiation Lithiation (-78°C) (n-BuLi, THF) Compound->Lithiation Coupling Suzuki Coupling (Pd cat., 80°C) Compound->Coupling Li_Outcome_Me Methoxy Analog: Precipitation Risk Lower Selectivity Lithiation->Li_Outcome_Me If R=Me Li_Outcome_Et Ethoxy Analog: Homogeneous Solution High Selectivity Lithiation->Li_Outcome_Et If R=Et Suzuki_Outcome Biaryl Product (SGLT2 Intermediate) Coupling->Suzuki_Outcome Both Analogs

Caption: Impact of alkoxy substitution on lithiation selectivity and process homogeneity.

References

  • PubChem Compound Summary: 1-Bromo-2-chloro-4-methoxy-5-methylbenzene (CAS 502159-65-1). National Center for Biotechnology Information. Accessed Feb 2026.[1]

  • Synthesis of SGLT2 Inhibitors: Strategies and Intermediates.Chemical Reviews, 2014. (Contextual grounding for halo-benzyl ether scaffolds).

  • Process Development of Dapagliflozin: Efficient Synthesis of Aglycone Intermediates.Organic Process Research & Development, 2018.

  • AChemBlock Product Catalog: this compound (CAS 2379322-07-1). [2][3][4]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is a poly-halogenated aromatic ether, commonly utilized as an intermediate in the synthesis of pharmaceuticals (e.g., SGLT2 inhibitors) and agrochemicals. Due to its halogen content (Bromine and Chlorine) and aromatic structure, it poses specific environmental persistence risks and requires strict segregation from general organic waste streams.

This guide defines the mandatory operational workflow for the safe accumulation, labeling, and final destruction of this compound, ensuring compliance with EPA RCRA regulations (40 CFR 261) and minimizing the formation of hazardous combustion byproducts (dioxins/furans).

Chemical Profile & Waste Classification
ParameterSpecification
Chemical Structure Halogenated Aromatic Ether / Alkylbenzene
Primary Hazard Class Irritant / Environmental Toxin (H315, H319, H410)
Waste Stream Halogenated Organic Waste (Strict Segregation Required)
RCRA Status Not explicitly P/U listed; classify as D001 (if ignitable) or by characteristic toxicity.[1][2]
Physical State Typically Solid (Low melting point) or Viscous Liquid depending on purity.
Incompatibility Strong Oxidizers, Strong Acids, Alkali Metals.

Immediate Safety & Handling (Pre-Disposal)

Before initiating disposal, the user must establish a "Zone of Safety" to prevent exposure during waste transfer.

  • PPE Requirements:

    • Hand Protection: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Viton for prolonged handling.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield if pouring large liquid volumes.

    • Respiratory: Work within a certified fume hood. If generating dust (solid waste), use a NIOSH N95 or P100 particulate respirator.

  • Spill Response:

    • Solid Spills: Do not sweep dry. Use a HEPA vacuum or wet-wipe method to prevent airborne dust.

    • Liquid Spills: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible reaction risk).

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)

Scientific Rationale: You must NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) or oxidizers.

  • Why? Halogenated compounds require high-temperature incineration (>1100°C) with specific acid-gas scrubbers to neutralize HBr and HCl byproducts. Mixing them with non-halogenated waste dilutes the stream, complicating the destruction process and often incurring "off-spec" penalties from waste handlers.

Phase 2: Accumulation & Packaging

Follow this protocol based on the physical state of your waste:

Scenario A: Solid Waste (Powder, Crystals, Contaminated Wipes)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear 6-mil polyethylene bag before placing it in the jar. This "double containment" prevents dust release upon reopening.

  • Headspace: Leave at least 10% headspace to prevent pressure buildup from thermal expansion.

Scenario B: Liquid Waste (Mother Liquors, Solvents)
  • Container: Amber glass bottle or Fluorinated HDPE carboy.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction or off-gassing.

  • Filtration: If the liquid contains significant solids, filter them out and dispose of solids as per Scenario A.

Phase 3: Labeling (RCRA Compliance)

A generic "Chemical Waste" label is insufficient. The label must be specific to ensure downstream safety.[3]

  • Constituent Listing: Write out the full chemical name: this compound.

  • Hazard Checkboxes: Check [x] Toxic and [x] Irritant .

  • percentages: If in solution, estimate the concentration (e.g., "5% in Dichloromethane").

Operational Workflow (Visualized)

The following diagram illustrates the decision logic and physical flow of the waste from the benchtop to final destruction.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste Stream (Powder, Filter Cakes, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste Stream (Mother Liquor, Rinsate) StateCheck->LiquidPath Liquid/Solution Segregation CRITICAL SEGREGATION Isolate from Non-Halogenated Solvents SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-Mouth HDPE (Double Bagged) Segregation->ContainerSolid Solid Flow ContainerLiquid Container: Amber Glass/Fluorinated HDPE (Vented Cap) Segregation->ContainerLiquid Liquid Flow Labeling Labeling: 'Halogenated Waste' List Full Chemical Name ContainerSolid->Labeling ContainerLiquid->Labeling SAA Satellite Accumulation Area (SAA) Store < 3 Days Labeling->SAA Pickup EHS / HazMat Pickup SAA->Pickup Destruction Final Fate: High-Temp Incineration (w/ Acid Gas Scrubbing) Pickup->Destruction

Figure 1: Cradle-to-Grave disposal workflow for halogenated aromatic intermediates.

Final Fate: Destruction Methodology

Researchers should understand the "why" behind these procedures to ensure compliance.

  • Transport: The waste is transported by a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia) under DOT Class 9 (Environmentally Hazardous Substance) or Class 6.1 (Toxic).

  • Incineration: The material is fed into a rotary kiln incinerator operating at >1100°C.

    • Mechanism: The high heat breaks the Carbon-Halogen bonds.

    • Scrubbing: The released Chlorine and Bromine atoms form HCl and HBr gases. These are captured in a wet scrubber system (using Sodium Hydroxide) to form harmless salts (NaCl, NaBr), preventing acid rain and dioxin release.

  • Verification: A Certificate of Destruction (COD) is generated, closing the regulatory loop.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Halogenated Benzene Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.